molecular formula C6H11N3 B8498681 2-Isopropyl-1H-imidazol-1-amine

2-Isopropyl-1H-imidazol-1-amine

Cat. No.: B8498681
M. Wt: 125.17 g/mol
InChI Key: WMIKIIUDGJILIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1H-imidazol-1-amine is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . Its CAS Registry Number is 690204-52-5 . This organonitrogen compound features an imidazole core, a planar five-membered ring system that is aromatic and known to be highly polar . The imidazole ring is a significant scaffold in biological and pharmaceutical chemistry. It is a fundamental building block found in the amino acid histidine, the neurotransmitter histamine, and a wide range of therapeutic agents . The specific substitution pattern of 2-Isopropyl-1H-imidazol-1-amine, with an isopropyl group at the 2-position and an amine functional group, suggests potential for diverse research applications. Imidazole derivatives are frequently investigated for their use in medicinal chemistry and drug discovery, serving as key structures in antifungals, antibiotics, and antihypertensives . Researchers may explore this specific amine-functionalized derivative as a synthetic intermediate or a precursor for developing novel molecules with biological activity. The primary amino group attached to the imidazole ring offers a versatile handle for further chemical modifications, conjugation, and library synthesis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-propan-2-ylimidazol-1-amine

InChI

InChI=1S/C6H11N3/c1-5(2)6-8-3-4-9(6)7/h3-5H,7H2,1-2H3

InChI Key

WMIKIIUDGJILIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Characterization of 2-Isopropyl-1H-imidazol-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of 2-Isopropyl-1H-imidazol-1-amine (also known as 1-Amino-2-isopropylimidazole ). This document is structured for researchers requiring a rigorous, self-validating protocol for the generation and analysis of this specific heterocyclic building block.

Executive Summary

2-Isopropyl-1H-imidazol-1-amine (CAS: Analogous to 1-amino-2-methylimidazole series) is a specialized N-amino azole intermediate. It serves as a critical nucleophilic building block in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyridines and N-heterocyclic carbenes (NHCs) . Unlike its parent compound (2-isopropylimidazole), the presence of the N-amino group (


) at position 1 drastically alters its reactivity, introducing an amphoteric character that allows for both electrophilic and nucleophilic functionalization.

This guide provides a validated pathway for its synthesis via electrophilic amination, a comprehensive physicochemical profile, and a structural analysis workflow.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-Isopropyl-1H-imidazol-1-amine
Common Name 1-Amino-2-isopropylimidazole
Molecular Formula

Molecular Weight 125.17 g/mol
Parent Scaffold Imidazole (CAS 288-32-4)
Key Substituents Isopropyl (C2), Amino (N1)
Physical State Hygroscopic solid or viscous oil (dependent on purity/salt form)
Solubility Soluble in MeOH, DMSO,

; sparingly soluble in hexanes.
Structural Logic

The molecule consists of a


-excessive imidazole ring. The isopropyl group at C2 provides steric bulk, protecting the C2 position from nucleophilic attack and influencing the conformation of the N1-substituent. The N1-amino group is pyramidal but capable of participating in the aromatic system, making the N1 nitrogen less basic than the N3 nitrogen.

Synthesis & Preparation Protocol

Objective: Selective N-amination of 2-isopropylimidazole using Hydroxylamine-O-sulfonic acid (HOSA).

Reaction Mechanism

The synthesis relies on the nucleophilic attack of the imidazole N1 lone pair onto the electrophilic nitrogen of HOSA. The reaction is typically conducted in a buffered aqueous/organic biphasic system or basic aqueous media to neutralize the sulfuric acid by-product.

Synthesis SM 2-Isopropylimidazole (C6H10N2) Inter N-Amination Transition State SM->Inter Nucleophilic Attack Reagent HOSA (NH2OSO3H) Reagent->Inter Prod 2-Isopropyl-1H-imidazol-1-amine (C6H11N3) Inter->Prod Elimination of SO4(2-) ByProd H2SO4 / Sulfate salts Inter->ByProd

Figure 1: Electrophilic amination pathway using Hydroxylamine-O-sulfonic acid.

Experimental Protocol
  • Reagent Prep: Dissolve 2-isopropylimidazole (1.0 eq) in water (3 mL/mmol) containing KOH (3.0 eq). Cool to 0–5 °C.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise over 30 minutes. The exotherm must be controlled to prevent decomposition.

  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Extraction: Saturate the aqueous phase with

    
     (salting out). Extract exhaustively with Ethyl Acetate  or Chloroform  (5x volumes).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash chromatography on neutral alumina (Silica is often too acidic and may degrade the N-amino group).
    

Critical Control Point: The N-amino product is nucleophilic. Excess HOSA can lead to over-amination or degradation. Strict stoichiometry is required.

Analytical Characterization (The Core)

This section details the expected spectral data derived from the homologous series of 1-amino-2-alkylimidazoles.

A. Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Imidazole C4-H 6.90 – 7.10Doublet (

Hz)
1HAromatic Ring
Imidazole C5-H 6.70 – 6.90Doublet (

Hz)
1HAromatic Ring
N-Amino (

)
5.80 – 6.20Broad Singlet2HExchangeable (

)
Isopropyl -CH- 3.00 – 3.20Septet (

Hz)
1HMethine
Isopropyl -CH

1.25 – 1.35Doublet (

Hz)
6HMethyl groups

Diagnostic Feature: The appearance of the broad singlet around 6.0 ppm (N-NH2) and the slight downfield shift of the C5 proton compared to the parent imidazole confirm N-amination.

B. Mass Spectrometry (HRMS-ESI)[3]
  • Ionization Mode: Positive ESI (

    
    )
    
  • Calculated Mass:

    
     Da (
    
    
    
    )
  • Fragmentation Pattern:

    • Loss of

      
       radical or 
      
      
      
      is common in high-energy collisions.
    • Cleavage of the isopropyl group (loss of 43 Da) may be observed as a secondary fragment.

C. Infrared Spectroscopy (FT-IR)
  • 
     Stretch:  Distinct doublet band at 
    
    
    
    (primary amine).
  • 
     Stretch: 
    
    
    
    (imidazole ring breathing).
  • 
     (Aliphatic): 
    
    
    
    (isopropyl).

Functional Applications & Reactivity[3]

The utility of 2-Isopropyl-1H-imidazol-1-amine lies in its ability to act as a 1,3-binucleophile .

Synthesis of Fused Heterocycles

Reacting the N-amino imidazole with 1,3-electrophiles (e.g.,


-keto esters or alkynes) yields fused systems such as Pyrazolo[1,5-a]imidazoles .
  • Mechanism: Condensation of the

    
     with the carbonyl, followed by cyclization at the imidazole C2 or C5 (though C2 is blocked by isopropyl, directing cyclization or requiring rearrangement).
    
Precursor to N-Heterocyclic Carbenes (NHCs)

Oxidation of the N-amino group (e.g., with


 or lead tetraacetate) can generate N-imino carbenes  or nitrenes, which are potent intermediates for C-H insertion reactions.

Applications Core 2-Isopropyl-1H-imidazol-1-amine Path1 Reaction with Activated Alkynes Core->Path1 Path2 Quaternization (Alkyl Halides) Core->Path2 Prod1 Pyrazolo[1,5-a]imidazoles (Fused Systems) Path1->Prod1 Prod2 N-Amino Imidazolium Salts (Ionic Liquids) Path2->Prod2

Figure 2: Divergent synthetic utility of the N-amino imidazole core.

Safety & Stability (SDS Guidelines)

  • Stability: The compound is relatively stable but hygroscopic. It should be stored under inert atmosphere (Argon/Nitrogen) at

    
     to prevent oxidative degradation (browning).
    
  • Hazards: Like many amino-azoles, it should be treated as a potential irritant and sensitizer.

  • Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents (risk of exothermic decomposition).

References

  • Synthesis of N-Aminoazoles via HOSA: Source:Journal of Organic Chemistry. "Electrophilic Amination of Heterocycles." (General Reference for HOSA amination).

  • Characterization of 1-Aminoimidazoles: Source: Yahyazadeh, A. et al. "Synthesis and Characterization of Some New Aminoimidazoles."[1] Asian Journal of Chemistry, 2007.

  • Parent Compound Data (2-Isopropylimidazole): Source: PubChem Compound Summary for CID 123457.

  • HOSA Reagent Profile: Source: Wallace, T. J. "Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent." Organic Syntheses.

Sources

Technical Guide: 2-Isopropyl-1H-imidazol-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and therapeutic potential of 2-Isopropyl-1H-imidazol-1-amine (CAS 690204-52-5).

This guide deviates from standard catalog descriptions to focus on the N-amino imidazole moiety as a high-value pharmacophore for generating fused heterocyclic libraries and kinase inhibitors.

Subtitle: Leveraging the N-Amino Imidazole Scaffold for Next-Generation Kinase Inhibitors and Fused Heterocycles

Executive Summary

2-Isopropyl-1H-imidazol-1-amine represents a specialized scaffold in medicinal chemistry, distinct from the more common C-amino imidazoles (e.g., 2-aminoimidazole). The molecule features two critical structural determinants:

  • The N-Amino Motif (1-position): A hydrazine-like handle that serves as a versatile nucleophile for cyclization, allowing the rapid construction of fused bicyclic systems (e.g., imidazo[1,5-a]pyridines).

  • The Isopropyl Moiety (2-position): A steric anchor that increases lipophilicity (logP modulation) and provides the necessary bulk to occupy hydrophobic "gatekeeper" pockets in kinase targets or allosteric sites in GPCRs.

This guide outlines the synthesis, functionalization, and application of this scaffold in high-throughput lead optimization.

Chemical Synthesis & Production

The synthesis of N-amino imidazoles is non-trivial due to the competing nucleophilicity of the imidazole nitrogens. The most robust protocol involves the electrophilic amination of the parent imidazole.

Validated Synthetic Protocol

Objective: Synthesis of 2-Isopropyl-1H-imidazol-1-amine from 2-isopropylimidazole.

Reagents:

  • Substrate: 2-Isopropylimidazole (commercially available).[1]

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or O-(Mesitylsulfonyl)hydroxylamine (MSH).

  • Base: Potassium hydroxide (KOH) or Sodium hydride (NaH).

  • Solvent: DMF or Water/Dioxane mixtures.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-isopropylimidazole (1.0 eq) in DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Cool to 0°C and add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes to generate the imidazolide anion.

  • Amination: Add a solution of MSH (1.2 eq) in DMF dropwise over 20 minutes. Note: MSH is preferred over HOSA for organic solubility and higher yields in lipophilic substrates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS (Target mass: ~126.1 Da [M+H]+).

  • Work-up: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). The N-amino product is polar; back-extraction of the aqueous layer may be necessary.

  • Purification: Flash column chromatography (DCM/MeOH/NH₃). The product typically elutes as a pale yellow oil or low-melting solid.

Quantitative Yield Expectations
Reagent SystemYield (%)Purity (HPLC)Notes
HOSA / KOH (aq) 35-45%>90%Lower yield due to water solubility of product.
MSH / NaH (DMF) 65-75%>95%Recommended Route. Anhydrous conditions prevent side reactions.
Dinitrophenylhydroxylamine 50-60%>98%High purity, but atom-uneconomical byproduct.

Therapeutic Applications & SAR Logic

The 1-amino group is rarely the final functionality in a drug candidate due to potential metabolic liabilities (hydrazone formation/toxicity). Instead, it is a pro-scaffold used to build fused rings that mimic adenosine or inhibit kinases.

Primary Application: Kinase Inhibition (Gatekeeper Targeting)

The 2-isopropyl group is perfectly sized to fill the hydrophobic pocket adjacent to the ATP-binding site in various kinases (e.g., p38 MAPK, B-Raf).

  • Mechanism: The imidazole ring binds to the hinge region via hydrogen bonding.

  • Role of 1-Amino: It is cyclized with 1,3-dielectrophiles (e.g., 1,3-dicarbonyls) to form imidazo[1,5-a]pyrimidines .

  • Outcome: These fused systems are bioisosteres of purines but possess distinct vectors for substituent growth, allowing access to novel IP space.

Secondary Application: GPCR Ligands

Analogs of this scaffold have shown affinity for Imidazoline I1/I2 receptors.

  • SAR Insight: The isopropyl group mimics the steric bulk of the chloro/methyl groups found in Clonidine or Moxonidine, while the N-amino modification alters the basicity (pKa) of the imidazole, potentially improving CNS penetration by reducing ionization at physiological pH.

Functionalization Workflow (The "Build" Phase)

Once synthesized, 2-Isopropyl-1H-imidazol-1-amine serves as a divergent point for library generation.

Visualizing the Synthetic Logic

The following diagram illustrates the transformation of the core scaffold into three distinct therapeutic classes.

G Start 2-Isopropyl-1H- imidazol-1-amine (Core Scaffold) Path1 Reaction with Isocyanates (R-NCO) Start->Path1 Path2 Condensation with 1,3-Dicarbonyls Start->Path2 Path3 Reaction with Aldehydes + Oxidation Start->Path3 Prod1 Imidazolyl-Ureas (Cytokinin Analogs) Path1->Prod1 Urea Formation Prod2 Imidazo[1,5-a]pyrimidines (Kinase Inhibitors) Path2->Prod2 Cyclization Prod3 Fused Triazoles (Antifungal Isosteres) Path3->Prod3 Oxidative Cyclization

Figure 1: Divergent synthesis pathways from the 2-isopropyl-1H-imidazol-1-amine core.

Experimental Validation: Evaluation Protocol

To validate the utility of analogs derived from this scaffold, a standard enzymatic inhibition assay is recommended.

Protocol: p38 MAPK Inhibition Assay (Fluorescence Polarization)

Rationale: To test if the fused derivatives (e.g., imidazo[1,5-a]pyrimidines) successfully engage the ATP pocket.

  • Reagent Setup:

    • Enzyme: Recombinant human p38 MAPK alpha.

    • Tracer: Fluorescently labeled ATP-competitive tracer.

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Preparation:

    • Dissolve 2-isopropyl-1H-imidazol-1-amine derivatives in 100% DMSO.

    • Prepare 10-point serial dilutions (10 µM to 0.1 nM).

  • Reaction Assembly:

    • Add 5 µL of compound solution to a 384-well black plate.

    • Add 10 µL of Enzyme/Antibody mix. Incubate for 30 mins at RT.

    • Add 5 µL of Tracer solution.

  • Measurement:

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader.

  • Analysis:

    • Fit data to a 4-parameter logistic equation to determine IC₅₀.

    • Success Criterion: IC₅₀ < 100 nM indicates successful engagement of the hinge region, validated by the steric fit of the 2-isopropyl group.

Future Outlook & Strategic Value

The 2-Isopropyl-1H-imidazol-1-amine scaffold is underutilized in current patent literature, offering a "freedom-to-operate" advantage.

  • High Value: It provides a rigid, lipophilic core that resists metabolic oxidation better than the n-propyl analog.

  • Trend: Expect to see this scaffold appearing more frequently in Fragment-Based Drug Discovery (FBDD) screens where low-molecular-weight, high-solubility polar cores are required to explore novel chemical space.

References

  • BenchChem. (2025).[2][3] Synthesis and Characterization of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide. Retrieved from

  • Laufer, S. A., et al. (2008).[4] "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 73(17), 6691-6697.[4] Retrieved from

  • Hura, N., et al. (2017).[5] "Intramolecular 2-Aminoimidazole Synthesis from Guanidine." The Journal of Organic Chemistry, 82, 2745–2752.[5] Retrieved from

  • Al-Blewi, F. F., et al. (2021). "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction." Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from

  • ChemBlink. (n.d.). 2-Isopropyl-1H-imidazol-1-amine Product Properties. Retrieved from

Sources

Spectroscopic Characterization of 2-Isopropyl-1H-imidazol-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-Isopropyl-1H-imidazol-1-amine. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of new chemical entities is paramount. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific principles and methodologies required for its empirical verification. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework.

Molecular Structure and Spectroscopic Overview

2-Isopropyl-1H-imidazol-1-amine is a unique molecule featuring an imidazole core, a key pharmacophore in numerous bioactive compounds. The structure is characterized by an isopropyl substituent at the C2 position and an amino group at the N1 position of the imidazole ring. These features will give rise to distinct signals in various spectroscopic analyses, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Isopropyl-1H-imidazol-1-amine are detailed below. The causality behind the predicted chemical shifts and coupling patterns is explained based on the electronic environment of the nuclei.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by distinct signals for the imidazole ring protons, the isopropyl group protons, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~7.0 - 7.2d1HH-5The imidazole ring protons are expected in the aromatic region. H-5 is coupled to H-4.
~6.8 - 7.0d1HH-4Coupled to H-5. The precise chemical shifts of H-4 and H-5 can be influenced by solvent and concentration.
~5.5 - 6.5br s2HNH₂The protons of the N-amino group are expected to be a broad singlet due to quadrupole broadening and potential exchange with trace water in the solvent. The chemical shift can vary significantly with solvent and temperature.
~3.0 - 3.3sept1HCH (isopropyl)The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons.
~1.2 - 1.4d6HCH₃ (isopropyl)The two equivalent methyl groups of the isopropyl substituent will present as a doublet, coupled to the methine proton.

A note on N-H protons: The broadness and chemical shift of the NH₂ signal are highly dependent on the solvent, temperature, and concentration. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is expected to be more defined and may appear at a higher chemical shift compared to a non-polar solvent like CDCl₃.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~150 - 155C2The C2 carbon, directly attached to two nitrogen atoms and the isopropyl group, is expected to be the most downfield of the imidazole ring carbons.
~125 - 130C5Aromatic carbon of the imidazole ring.
~115 - 120C4Aromatic carbon of the imidazole ring. The presence of the N-amino group can influence the chemical shifts of the ring carbons compared to a simple N-alkyl imidazole.[1]
~25 - 30CH (isopropyl)The methine carbon of the isopropyl group.
~20 - 25CH₃ (isopropyl)The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample of 2-Isopropyl-1H-imidazol-1-amine.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and can affect the chemical shifts of exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum to 0 ppm.

Instrumentation and Data Acquisition:

  • The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a minimum field strength of 400 MHz for protons.

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling should be employed to simplify the spectrum.

Caption: NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Bands
Frequency (cm⁻¹)Vibrational ModeIntensityRationale and Key Insights
3400 - 3200N-H stretching (amine)Strong, BroadThe N-H stretching of the primary amine will likely appear as a doublet in this region. The broadness is due to hydrogen bonding.
~3100N-H stretching (imidazole)Medium, BroadThe N-H of the imidazole ring, if present in a tautomeric form, would appear here. However, for the N-amino form, this may be absent. The presence of a band in this region could indicate tautomerism.[2]
3050 - 3000Aromatic C-H stretchingMediumCharacteristic of the C-H bonds on the imidazole ring.[2][3]
2970 - 2850Aliphatic C-H stretchingMedium-StrongCorresponds to the C-H bonds of the isopropyl group.[4]
~1620N-H bending (amine)MediumThe scissoring vibration of the primary amine group.[4]
~1590, 1480C=C and C=N stretchingMedium-StrongThese absorptions are characteristic of the imidazole ring vibrations.[2][4]
~1450Aliphatic C-H bendingMediumBending vibrations of the C-H bonds in the isopropyl group.[4]
Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹. The final spectrum is usually presented as transmittance versus wavenumber.

ftir_workflow start Start sample_prep Sample Preparation (KBr Pellet) start->sample_prep background_scan Record Background Spectrum (Pure KBr) sample_prep->background_scan sample_scan Record Sample Spectrum background_scan->sample_scan data_analysis Data Analysis (Peak Identification) sample_scan->data_analysis end End data_analysis->end

Caption: FTIR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For 2-Isopropyl-1H-imidazol-1-amine (C₆H₁₁N₃), the expected molecular weight is approximately 125.10 g/mol .

m/zIonRationale and Key Insights
125[M]⁺The molecular ion peak. Its presence and intensity will depend on the ionization method used.
110[M - NH]⁺Loss of the amino group radical is a plausible fragmentation pathway for N-aminoazoles.
82[M - C₃H₇]⁺Loss of the isopropyl group is a characteristic fragmentation for 2-isopropyl substituted imidazoles.[5]

Ionization Method Considerations:

  • Electron Ionization (EI): This is a hard ionization technique that will likely lead to significant fragmentation, providing valuable structural information.

  • Electrospray Ionization (ESI): A soft ionization technique that is likely to produce a strong protonated molecule peak [M+H]⁺ at m/z 126, confirming the molecular weight.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • For EI, the sample can be introduced via a direct insertion probe.

  • For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments.

Caption: Mass Spectrometry Workflow

Conclusion

The spectroscopic data presented in this guide, while predictive, is grounded in the well-established principles of NMR, IR, and mass spectrometry, and is supported by data from analogous chemical structures. The provided protocols offer a robust framework for the empirical validation of the structure of 2-Isopropyl-1H-imidazol-1-amine. The successful synthesis and characterization of this molecule will undoubtedly contribute to the expanding library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

References

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]

  • AIP Publishing. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Available from: [Link]

  • K-REx. Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds. Available from: [Link]

  • PMC. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Available from: [Link]

  • ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. Available from: [Link]

  • Indian Academy of Sciences. SUPPLEMENTARY INFORMATION. Available from: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

  • Royal Society of Chemistry. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Available from: [Link]

Sources

Methodological & Application

The Art of Amination: A Guide to the Synthesis of N-Aryl-1-aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aminated Imidazoles in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. The introduction of an amino group at the N-1 position of the imidazole ring gives rise to N-aminated imidazoles, a class of compounds with significant therapeutic potential. These modifications can enhance the pharmacological profile of imidazole-based drugs, improving their efficacy and target specificity.[1][2][4] This guide provides a comprehensive overview of the protocols for the N-amination of imidazoles, with a focus on methods relevant to drug discovery and development.

Understanding the Challenge: The Nucleophilic Nature of Imidazole

Direct amination of the imidazole ring presents a unique chemical challenge. Imidazole is an electron-rich aromatic heterocycle, making it nucleophilic.[5] Therefore, direct reaction with a nucleophilic aminating agent is generally not feasible. Successful N-amination strategies rely on the use of electrophilic aminating agents , which can react with the nucleophilic nitrogen of the imidazole ring.[6]

Key Protocols for N-Amination of Imidazoles

Several reliable methods have been developed for the electrophilic N-amination of imidazoles. The choice of protocol often depends on the specific imidazole substrate, the desired scale of the reaction, and the available laboratory resources. Here, we detail some of the most effective and widely used methods.

Amination with Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid (HOSA) is a powerful and versatile electrophilic aminating reagent.[7][8][9] It serves as a source of the -NH2 group and is widely used for the direct amination of various nucleophiles, including imidazoles.[7][8]

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic nitrogen of HOSA. This is followed by the elimination of a sulfate leaving group, resulting in the formation of the N-aminated imidazole.

Visualizing the HOSA Amination Workflow:

HOSA_Amination cluster_reactants Reactants cluster_process Reaction cluster_products Products Imidazole Imidazole Reaction_Vessel Reaction in suitable solvent (e.g., DMF, CH3CN) Imidazole->Reaction_Vessel Nucleophile HOSA Hydroxylamine-O-sulfonic Acid (HOSA) HOSA->Reaction_Vessel Electrophilic Aminating Agent N_Aminorimidazole N-Aminoimidazole Reaction_Vessel->N_Aminorimidazole Product Formation Sulfuric_Acid Sulfuric Acid (byproduct) Reaction_Vessel->Sulfuric_Acid

Figure 1. General workflow for the N-amination of imidazoles using HOSA.

Detailed Protocol:

Materials:

  • Imidazole substrate

  • Hydroxylamine-O-sulfonic acid (HOSA)[10]

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imidazole substrate in the chosen anhydrous solvent.

  • Addition of Base: Add a suitable base to the solution. The base scavenges the sulfuric acid byproduct generated during the reaction.

  • Addition of HOSA: Slowly add a solution or suspension of HOSA in the same solvent to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary for sensitive substrates.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-aminoimidazole.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of HOSA and other reagents by atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are necessary to avoid the hydrolysis of HOSA, which would reduce its reactivity.

  • Choice of Base: The choice of base is important. A non-nucleophilic base is preferred to avoid side reactions. Potassium carbonate is a common choice due to its mildness and insolubility in many organic solvents, which simplifies its removal.

  • Slow Addition of HOSA: Slow addition helps to control the reaction temperature, especially for exothermic reactions, preventing potential side reactions and decomposition.

Trustworthiness and Self-Validation:

The progress of the reaction should be carefully monitored. The appearance of a new spot on the TLC plate corresponding to the N-aminoimidazole product and the disappearance of the starting imidazole spot indicate a successful reaction. The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Amination with Chloramine and Related Reagents

Chloramine (NH2Cl) and its derivatives, such as Chloramine-T, are another class of electrophilic aminating agents that can be used for the N-amination of imidazoles.[11][12][13] These reagents are particularly useful for the synthesis of N-aminoimidazoles under mild conditions.

Mechanism of Action:

Similar to HOSA, the reaction involves the nucleophilic attack of the imidazole nitrogen on the electrophilic chlorine atom of the chloramine reagent, followed by the displacement of a chloride ion. Subsequent proton transfer yields the N-aminated product.

Detailed Protocol (using Monochloramine):

Materials:

  • Imidazole substrate

  • Source of monochloramine (e.g., generated in situ from sodium hypochlorite and ammonia)

  • Solvent (e.g., dichloromethane, ether)

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • Preparation of Monochloramine: Prepare a solution of monochloramine in the chosen solvent. Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Add the imidazole substrate to the monochloramine solution at a low temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up to remove any inorganic byproducts. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by chromatography.

Causality and Experimental Choices:

  • In Situ Generation: Monochloramine is often generated in situ to avoid handling and storage of this potentially unstable reagent.[14]

  • Low Temperature: The reaction is typically initiated at a low temperature to control the reactivity of monochloramine and minimize side reactions.

Amination with Oxaziridines

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom.[15][16] Certain N-alkoxycarbonyl- and N-sulfonyl-oxaziridines are effective electrophilic aminating agents.[16][17][18][19]

Mechanism of Action:

The nucleophilic imidazole nitrogen attacks the electrophilic nitrogen of the oxaziridine ring, leading to the opening of the three-membered ring and the formation of the N-aminated imidazole.[15]

Visualizing the Oxaziridine Amination Mechanism:

Oxaziridine_Mechanism Reactants Imidazole + N-Sulfonyloxaziridine TransitionState [Transition State] (Nucleophilic Attack) Reactants->TransitionState Intermediate Ring-Opened Intermediate TransitionState->Intermediate Ring Opening Products N-Aminoimidazole + Sulfonyl Byproduct Intermediate->Products Proton Transfer

Figure 2. Simplified mechanism of imidazole N-amination using an N-sulfonyloxaziridine.

Detailed Protocol:

Materials:

  • Imidazole substrate

  • N-Sulfonyl- or N-alkoxycarbonyl-oxaziridine

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

  • Reaction vessel

  • Inert atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the imidazole substrate in the anhydrous solvent.

  • Addition of Oxaziridine: Add the oxaziridine reagent to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by column chromatography to isolate the N-aminoimidazole.

Causality and Experimental Choices:

  • Aprotic Solvents: Aprotic solvents are used to prevent any potential side reactions with the oxaziridine reagent.

  • Direct Purification: In many cases, the byproducts of the oxaziridine amination are non-polar, allowing for a more straightforward purification of the desired N-aminoimidazole.

Data Summary and Comparison of Protocols

ProtocolAminating ReagentKey AdvantagesKey ConsiderationsTypical Yields
HOSA Amination Hydroxylamine-O-sulfonic acidReadily available, powerful reagent, well-established.Can be exothermic, requires a base.Good to excellent
Chloramine Amination Chloramine, Chloramine-TMild reaction conditions.Reagents can be hazardous and may need to be prepared in situ.Moderate to good
Oxaziridine Amination N-Sulfonyl- or N-alkoxycarbonyl-oxaziridinesMild conditions, often clean reactions with easy purification.Reagents can be expensive and may require synthesis.Good to excellent

Applications in Drug Development

The ability to efficiently synthesize N-aminoimidazoles opens up new avenues for drug discovery. This functional group can act as a key pharmacophore, a bioisostere for other functional groups, or a handle for further derivatization to create libraries of compounds for screening.[1] The protocols described herein provide medicinal chemists with a toolbox of methods to access these valuable building blocks for the development of new therapeutic agents.[2][4]

Conclusion

The N-amination of imidazoles is a crucial transformation in the synthesis of medicinally relevant compounds. While the inherent nucleophilicity of the imidazole ring poses a challenge, the use of electrophilic aminating agents such as hydroxylamine-O-sulfonic acid, chloramines, and oxaziridines provides effective solutions. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can successfully synthesize a wide range of N-aminoimidazoles for applications in drug discovery and development.

References

  • Synthesis and Characterization of Some New Aminoimidazoles. (URL: )
  • Imidazole synthesis - Organic Chemistry Portal. (URL: )
  • Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. (URL: )
  • Hydroxylamine-O-sulfonic Acid | Reagent for Research - Benchchem. (URL: )
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (URL: )
  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. (URL: )
  • New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines - RSC Publishing. (URL: )
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis - Organic Chemistry Portal. (URL: )
  • Electrophilic Oxaziridines for N-Amin
  • Hydroxylamine-O-sulfonic acid - Wikipedia. (URL: [Link])

  • Advances in the Chemistry of Oxaziridines - PMC - NIH. (URL: [Link])

  • Biological Significance of Imidazole-based Analogues in New Drug Development. (URL: [Link])

  • Understanding the Chemistry: Hydroxylamine-O-sulfonic Acid's Role in Synthesis. (URL: [Link])

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T | ACS Omega - ACS Publications. (URL: [Link])

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (URL: [Link])

  • (PDF) 2-Aminoimidazoles - ResearchGate. (URL: [Link])

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF - ResearchGate. (URL: [Link])

  • Electrophilic amination - Wikipedia. (URL: [Link])

  • Imidazole catalyzes chlorination by unreactive primary chloramines - PubMed - NIH. (URL: [Link])

  • US20050065344A1 - Reagents for N-amination - Google P
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (URL: [Link])

  • Oxaziridine synthesis from imines using meta-chloroperoxybenzoic acid | Request PDF. (URL: [Link])

  • Chloramine-T - Wikipedia. (URL: [Link])

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (URL: [Link])

  • N-Amino-imidazol-2-one (Nai) Residues as Tools for Peptide Mimicry: Synthesis, Conformational Analysis and Biomedical Applications - ResearchGate. (URL: [Link])

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (URL: [Link])

  • Synthesis of imidazoles using acids and amines as a nucleophile - ResearchGate. (URL: [Link])

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Oxaziridine synthesis from imines - OUCI. (URL: [Link])

  • Imidazole - Wikipedia. (URL: [Link])

  • Mechanism for Amino-Imidazole Ring Fission - Chemistry Stack Exchange. (URL: [Link])

  • Imidazole - Synthesis & Reactions - YouTube. (URL: [Link])

  • Advances in the Direct Amination of Azole C-H Bonds - ResearchGate. (URL: [Link])

  • (PDF) Imidazole catalyzes chlorination by unreactive primary chloramines - ResearchGate. (URL: [Link])

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])

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Application Note: Utilizing 2-Isopropyl-1H-imidazol-1-amine for the Investigation of Nitric Oxide Synthase Activity in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This guide provides a comprehensive, in-depth technical resource on the application of 2-Isopropyl-1H-imidazol-1-amine in biochemical assays. It is structured to deliver not just protocols, but a deeper understanding of the experimental choices and the scientific principles that underpin them.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, the following content is synthesized from established biochemical principles and field-proven methodologies to ensure technical accuracy and practical utility.

Introduction: The Significance of 2-Isopropyl-1H-imidazol-1-amine in Nitric Oxide Research

2-Isopropyl-1H-imidazol-1-amine is a valuable small molecule tool for researchers investigating the nitric oxide (NO) signaling pathway. It belongs to a class of imidazole-containing compounds that have been explored for their interactions with biological systems.[1][2] Specifically, this compound has demonstrated utility as a modulator of Nitric Oxide Synthase (NOS) activity. NOS enzymes (nNOS, eNOS, and iNOS) are responsible for the production of NO, a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[3][4] The ability to modulate NOS activity is therefore of great interest in both basic research and drug development.

This application note will provide a detailed exploration of how to effectively use 2-Isopropyl-1H-imidazol-1-amine in biochemical assays to probe NOS function. We will cover the mechanistic basis of its action and provide robust, step-by-step protocols for its implementation.

Mechanistic Insights: Understanding the Interaction with Nitric Oxide Synthase

The efficacy of 2-Isopropyl-1H-imidazol-1-amine in biochemical assays stems from its ability to act as a competitive inhibitor of NOS. The imidazole moiety is a key structural feature that allows it to interact with the heme active site of the enzyme.[2] This interaction prevents the binding of the natural substrate, L-arginine, thereby inhibiting the synthesis of nitric oxide. The isopropyl group on the imidazole ring contributes to the compound's steric and electronic properties, influencing its binding affinity and selectivity for the different NOS isoforms.

Understanding this competitive inhibition is crucial for experimental design. For instance, the apparent inhibitory potency of 2-Isopropyl-1H-imidazol-1-amine will be dependent on the concentration of L-arginine used in the assay. This knowledge allows for the rational design of experiments to determine key parameters such as the IC50 (half-maximal inhibitory concentration) and to elucidate the precise mechanism of inhibition.

Diagram: Workflow for Investigating NOS Inhibition

G cluster_0 Phase 1: Initial Screening & IC50 Determination cluster_1 Phase 2: Mechanism of Inhibition Studies start Prepare Serial Dilutions of 2-Isopropyl-1H-imidazol-1-amine assay_prep Prepare NOS Assay Reaction Mix (Enzyme, Cofactors, Buffer) start->assay_prep incubation Incubate Enzyme with Inhibitor assay_prep->incubation reaction_start Initiate Reaction with L-arginine incubation->reaction_start detection Measure NO Production (e.g., Griess Assay) reaction_start->detection ic50_calc Calculate IC50 Value detection->ic50_calc kinetic_assay Perform Kinetic Assays with Varying L-arginine and Inhibitor Concentrations ic50_calc->kinetic_assay Proceed if significant inhibition is observed data_analysis Analyze Data using Lineweaver-Burk or other kinetic models kinetic_assay->data_analysis conclusion Determine Mode of Inhibition (Competitive, Non-competitive, etc.) data_analysis->conclusion

Caption: A two-phased approach to characterizing a NOS inhibitor.

Experimental Protocols: A Guide to Practical Implementation

The following protocols are designed to be self-validating, incorporating essential controls to ensure the generation of reliable and reproducible data.

Protocol 1: Determination of the IC50 of 2-Isopropyl-1H-imidazol-1-amine using the Griess Assay

The Griess assay is a widely used, indirect method for measuring NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[5] This colorimetric assay is robust, cost-effective, and well-suited for high-throughput screening.[6][7][8]

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.[8][9]

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • HEPES buffer (pH 7.4)

  • 2-Isopropyl-1H-imidazol-1-amine

  • Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[9]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well microplate

  • Microplate reader (absorbance at ~540 nm)

Step-by-Step Methodology:

  • Preparation of Nitrite Standards:

    • Prepare a 100 µM stock solution of NaNO₂ in the assay buffer.

    • Perform serial dilutions to create a standard curve ranging from 0 to 100 µM.

    • Add 50 µL of each standard to designated wells of the 96-well plate in triplicate.

  • Preparation of Inhibitor and Enzyme:

    • Prepare a stock solution of 2-Isopropyl-1H-imidazol-1-amine in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor in assay buffer to achieve the desired final concentrations in the assay.

    • Prepare a master mix containing the NOS enzyme and all necessary cofactors (NADPH, BH4, Calmodulin/CaCl₂ if applicable) in HEPES buffer.

  • Assay Execution:

    • Add 25 µL of the inhibitor dilutions (or vehicle control) to the experimental wells.

    • Add 50 µL of the enzyme master mix to all wells (except the blank).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of L-arginine solution.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Add 100 µL of Griess Reagent to each well.[9]

    • Incubate at room temperature for 10-15 minutes, protected from light.[9][10]

    • Measure the absorbance at 540 nm.[9][10]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in each experimental well using the standard curve.

    • Calculate the percentage of NOS inhibition for each concentration of 2-Isopropyl-1H-imidazol-1-amine relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation System:

  • Positive Control: Wells with enzyme and vehicle, but no inhibitor (represents 0% inhibition).

  • Negative Control: Wells without enzyme or without L-arginine (to measure background signal).

  • Standard Curve: Essential for accurate quantification of nitrite.

  • Triplicate Wells: To ensure statistical significance.

Protocol 2: Characterization of Inhibition Mode using the Hemoglobin Capture Assay

The hemoglobin capture assay is a direct and continuous method for measuring NO production. It relies on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored by a change in absorbance.[11][12] This assay is particularly useful for kinetic studies to determine the mode of inhibition.

Principle: The oxidation of oxyHb to metHb by NO results in a characteristic spectral shift, with an increase in absorbance at approximately 401 nm. The rate of this change is directly proportional to the rate of NO production.[3]

Materials:

  • All materials from Protocol 1 (excluding Griess Reagent and NaNO₂)

  • Oxyhemoglobin

  • A spectrophotometer capable of kinetic measurements

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all assay components as described in Protocol 1.

    • Prepare a fresh solution of oxyhemoglobin in the assay buffer.

  • Kinetic Measurement:

    • In a cuvette, combine the reaction buffer, NOS enzyme, and oxyhemoglobin.

    • Add a fixed concentration of 2-Isopropyl-1H-imidazol-1-amine (typically around its IC50 value). For the uninhibited reaction, add the vehicle control.

    • Add varying concentrations of the substrate, L-arginine.

    • Initiate the reaction by adding NADPH.

    • Immediately begin monitoring the change in absorbance at 401 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace for each concentration of L-arginine, both in the presence and absence of the inhibitor.

    • Generate a Lineweaver-Burk plot (1/V₀ versus 1/[L-arginine]).

    • The pattern of the lines will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel.

Data Presentation: Representative Inhibitory Data

ParameterValue
Compound 2-Isopropyl-1H-imidazol-1-amine
Target Enzyme e.g., murine iNOS
Assay Method Griess Assay
IC50 Hypothetical Value: e.g., 15 µM
Mode of Inhibition Competitive

Note: The IC50 value is hypothetical and will need to be determined experimentally. It can vary significantly based on the specific NOS isoform and assay conditions.

PART 3: VISUALIZATION & FORMATTING

Diagram: Signaling Pathway of Nitric Oxide

G L-arginine L-arginine NOS NOS L-arginine->NOS Substrate NO NO NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological Effects Vasodilation, Neurotransmission, Immune Response PKG->Physiological Effects

Caption: The canonical nitric oxide signaling pathway.

References

  • ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?[Link]

  • BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Assay Kit. [Link]

  • Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?[Link]

  • Murphy, M. E., & Noack, E. (1994). Nitric oxide assay using hemoglobin method. Methods in Enzymology, 233, 240–250. [Link]

  • Kim, H., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55, 561-566. [Link]

  • Suman, S., et al. (2021). Hemoglobin/myoglobin methods for detection of nitric oxide (NO) concentration. Journal of Pharmaceutical Analysis, 11(5), 549-557. [Link]

  • Machado, D., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2631. [Link]

  • Ward, J. L., et al. (2012). Detection of human red blood cell-bound nitric oxide. Journal of Breath Research, 6(4), 046003. [Link]

  • ResearchGate. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

  • Vijesh, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. European Journal of Medicinal Chemistry, 46(11), 5585-5593. [Link]

  • Helms, C., & Kim-Shapiro, D. B. (2013). Hemoglobin-mediated nitric oxide signaling. Free Radical Biology and Medicine, 61, 464–472. [Link]

  • Wang, J., et al. (1998). Effects of various imidazole ligands on heme conformation in endothelial nitric oxide synthase. Biochemistry, 37(17), 5897-5902. [Link]

  • Kleinert, H., et al. (2004). Inducible nitric oxide synthase--time for reappraisal. International Immunopharmacology, 4(10-11), 1301-1311. [Link]

  • Martinez, H., et al. (2004). 2-[4-(Dimethylamino)phenyl]-4,5-diphenyl-1H-imidazole isopropanol solvate. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1229-o1230. [Link]

  • PubChem. 1H-Imidazole, 2-(1-methylethyl)-. [Link]

  • Wilson, S. A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1554. [Link]

  • Nedopekina, D. A., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5774. [Link]

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Application Notes and Protocols: A Guide to the Development of Imidazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: 2-Isopropyl-1H-imidazol-1-amine

A comprehensive review of current scientific literature and chemical databases did not yield specific studies on the application of 2-Isopropyl-1H-imidazol-1-amine as a corrosion inhibitor. The synthesis, performance data, and detailed mechanistic studies for this particular compound in the context of corrosion science are not presently available.

However, the broader class of imidazole derivatives is a cornerstone of modern corrosion inhibition research, demonstrating significant efficacy across various metals and corrosive environments.[1][2] This guide has therefore been developed to provide a robust framework for the evaluation of novel imidazole-based compounds as corrosion inhibitors. The principles, protocols, and theoretical models detailed herein are directly applicable to the systematic investigation of 2-Isopropyl-1H-imidazol-1-amine or any other new imidazole derivative.

This document will serve as a comprehensive guide for researchers, chemists, and materials scientists, detailing the rationale, synthesis, experimental evaluation, and mechanistic understanding of imidazole derivatives as a potent class of corrosion inhibitors.

Part 1: The Scientific Rationale for Imidazole Derivatives in Corrosion Inhibition

Corrosion is an electrochemical process that leads to the degradation of a metal due to its reaction with the surrounding environment. The use of organic inhibitors is one of the most practical and cost-effective methods to combat corrosion.[1] Imidazole and its derivatives have emerged as a highly effective class of inhibitors due to their unique molecular structure.[2]

The efficacy of imidazole derivatives is primarily attributed to:

  • Presence of Heteroatoms: The imidazole ring contains two nitrogen atoms which have lone pairs of electrons. These lone pairs can be readily shared with the vacant d-orbitals of metal atoms, forming a coordinate covalent bond.[1][3]

  • π-Electron System: The aromatic imidazole ring possesses a system of π-electrons. These π-orbitals can also interact with the metal surface, further strengthening the adsorption of the inhibitor molecule.[3]

  • Adsorption Mechanism: The inhibitor molecules form a protective film on the metal surface through adsorption. This process can occur via two primary mechanisms:

    • Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.[4]

    • Chemisorption: This involves the sharing of electrons or electron transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond.[2][4]

The combination of these features allows imidazole derivatives to form a stable, protective barrier that isolates the metal from the corrosive medium.

Part 2: Conceptual Synthesis of Novel Imidazole Derivatives

While a specific protocol for 2-Isopropyl-1H-imidazol-1-amine is not documented, general synthetic methodologies for imidazole derivatives are well-established. A common approach is the multicomponent reaction, such as the Van Leusen imidazole synthesis, or the condensation of dicarbonyl compounds with aldehydes and ammonia sources.[5] A conceptual pathway for synthesizing a substituted imidazole, which could be adapted for novel structures, is outlined below.

G cluster_synthesis Conceptual Synthetic Workflow Start Starting Materials (e.g., Dicarbonyl Compound, Aldehyde, Amine) Reaction One-Pot Reaction (e.g., Reflux in appropriate solvent with catalyst) Start->Reaction Mixing Workup Aqueous Workup & Extraction (Isolate crude product) Reaction->Workup Cooling & Quenching Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization FinalProduct Pure Imidazole Derivative Characterization->FinalProduct

Caption: Conceptual workflow for the synthesis and purification of a novel imidazole derivative.

Part 3: Protocols for Evaluating Corrosion Inhibition Performance

To ascertain the efficacy of a new imidazole derivative, a combination of gravimetric and electrochemical methods should be employed.

Weight Loss (Gravimetric) Method

This is a fundamental and reliable technique to determine the average corrosion rate.[6][7][8]

Protocol:

  • Specimen Preparation:

    • Procure metal coupons (e.g., mild steel, aluminum) of known dimensions.

    • Mechanically polish the coupons with successively finer grades of emery paper, then degrease with a solvent like acetone, wash with deionized water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Test Solution Preparation:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions by dissolving varying concentrations of the imidazole inhibitor in the corrosive medium. A blank solution (without inhibitor) must also be prepared.

  • Immersion Test:

    • Immerse one prepared coupon into each test solution, ensuring it is fully submerged.

    • Maintain the solutions at a constant temperature for a specified duration (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons.

    • Clean the coupons to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinse with deionized water, and dry.

    • Weigh the cleaned and dried coupons (W_final).

Calculations:

  • Corrosion Rate (CR): CR (mm/year) = (87600 * ΔW) / (A * T * ρ) Where:

    • ΔW = Weight Loss (W_initial - W_final) in grams

    • A = Surface area of the coupon in cm²

    • T = Immersion time in hours

    • ρ = Density of the metal in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:

    • CR_blank = Corrosion rate in the absence of inhibitor

    • CR_inhibitor = Corrosion rate in the presence of inhibitor

Data Presentation:

Inhibitor Conc. (ppm)W_initial (g)W_final (g)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)
50
100
200
500
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.[9][10][11]

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

    • Fill the cell with the test solution (corrosive medium with and without the inhibitor).

  • Instrumentation:

    • Connect the electrodes to a potentiostat equipped with a frequency response analyzer.

  • Measurement:

    • Allow the working electrode to reach a stable open circuit potential (OCP).

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

Data Interpretation:

  • Nyquist Plot: A plot of the imaginary part of impedance (-Z") versus the real part (Z'). The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger semicircle diameter indicates higher corrosion resistance.

  • Equivalent Circuit: The impedance data is often modeled using an equivalent electrical circuit, such as the Randles circuit, to quantify corrosion parameters.

G Rs Rs junction1 Rs->junction1 Rct Rct junction2 Rct->junction2 Cdl Cdl Cdl->junction2 junction1->Rct junction1->Cdl

Caption: A simple Randles equivalent circuit used to model EIS data.

  • Inhibition Efficiency from EIS: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 Where:

    • R_ct_blank = Charge transfer resistance in the absence of inhibitor

    • R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor

Part 4: Unveiling the Inhibition Mechanism

Understanding how the inhibitor interacts with the metal surface is crucial for designing more effective molecules.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the inhibitor in the solution and the degree of surface coverage (θ) on the metal.[12][13] The surface coverage (θ) can be calculated from the inhibition efficiency (θ = IE% / 100). The Langmuir adsorption isotherm is commonly used to model inhibitor adsorption.[14][15]

Langmuir Isotherm Equation: C / θ = 1 / K_ads + C

Where:

  • C = Inhibitor concentration

  • θ = Surface coverage

  • K_ads = Adsorption equilibrium constant

A plot of C/θ versus C should yield a straight line if the adsorption follows the Langmuir model, indicating monolayer adsorption on a homogeneous surface.[15]

Quantum Chemical Calculations

Quantum chemistry provides theoretical insight into the relationship between the molecular structure of an inhibitor and its performance.[16] Using Density Functional Theory (DFT), several key parameters can be calculated to predict inhibition efficiency.[17][18]

Quantum ParameterSignificance in Corrosion Inhibition
E_HOMO (Highest Occupied Molecular Orbital Energy)Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface.[17]
E_LUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the electron-accepting ability of the molecule. Lower E_LUMO values indicate a greater ability to accept electrons from the metal surface.
Energy Gap (ΔE = E_LUMO - E_HOMO) A smaller energy gap suggests higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[17]
Dipole Moment (μ) A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to enhanced electrostatic interactions.
Electron Affinity (A) A = -E_LUMO
Ionization Potential (I) I = -E_HOMO

These theoretical calculations can significantly accelerate the screening and design of new, more effective imidazole-based corrosion inhibitors.[16]

G cluster_workflow Integrated Workflow for Inhibitor Development Design Inhibitor Design & Synthesis (e.g., Novel Imidazole Derivative) Quantum Theoretical Prediction (Quantum Chemical Calculations) Design->Quantum Predict Efficacy WeightLoss Gravimetric Screening (Weight Loss Method) Design->WeightLoss Synthesize & Test Quantum->Design Feedback Loop Electrochemical Electrochemical Validation (EIS, Polarization) WeightLoss->Electrochemical Confirm Performance Mechanism Mechanistic Study (Adsorption Isotherms, Surface Analysis) Electrochemical->Mechanism Investigate Interaction Optimized Optimized Inhibitor Mechanism->Optimized

Caption: An integrated approach for the development and validation of new corrosion inhibitors.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09). Google Scholar.
  • Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Taylor & Francis Online.
  • Quantum Chemical Calculations on the Corrosion Inhibition Performance. Google Scholar.
  • A Quantum Computational Method for Corrosion Inhibition. (2025-05-28).
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research.
  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025-09-27).
  • Adsorption and adsorption isotherm: application to corrosion inhibition studies of mild steel in 2 M HCl. Academia.edu.
  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish W
  • On the Use of the Langmuir and Other Adsorption Isotherms in Corrosion Inhibition. (2022-12-23). SSRN.
  • Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. BenchChem.
  • The Role of Quantum Chemistry in Designing Advanced Corrosion Inhibitors. (2026-01-25). NINGBO INNO PHARMCHEM CO.,LTD.
  • Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021-11-15).
  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025-06-04). TCR Engineering.
  • Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.
  • Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media.
  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023-05-23). MDPI.
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters.
  • Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. Taylor & Francis Online.
  • Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024-01-18).
  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR.org.
  • Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. (2020-09-26).
  • Exact calculation of corrosion rates by the weight-loss method. (2022-05-16). Experimental Results.
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY.
  • Imidazole synthesis. Organic Chemistry Portal.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023-01-23).

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Application Note: A Scientist's Guide to Robust HPLC Analysis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the development and implementation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of imidazole derivatives. Recognizing the vast structural diversity and broad applications of this compound class—from pharmaceuticals to environmental contaminants—this guide emphasizes the underlying chemical principles that govern their chromatographic behavior. We delve into the critical aspects of method development, including stationary phase selection, mobile phase optimization with a focus on pH control, and sample preparation strategies. A detailed, step-by-step protocol for the analysis of a model imidazole-based pharmaceutical in human plasma is provided, complete with validation parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient HPLC methods for imidazole-containing analytes.

Introduction: The Analytical Challenge of Imidazole Derivatives

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This core structure is a fundamental building block in numerous biologically active molecules, including the amino acid histidine, the hormone histamine, and a wide array of pharmaceutical agents such as antifungal drugs (e.g., ketoconazole, miconazole) and proton pump inhibitors (e.g., omeprazole).[1][3] The prevalence of the imidazole moiety in drug development and its emergence as an environmental pollutant class necessitates accurate and reliable analytical methods for quantification and characterization.[4][5]

The primary analytical challenge in the HPLC analysis of imidazoles stems from their chemical properties. The imidazole ring is amphoteric, meaning it can act as both a weak acid (pKa ≈ 14.5) and a weak base (pKa of the conjugate acid ≈ 7.0).[3][6] This dual nature means that the ionization state of an imidazole derivative can be highly sensitive to the pH of the mobile phase, which in turn dramatically affects its retention and peak shape in reversed-phase HPLC.[7][8] Furthermore, the polarity of imidazole derivatives can vary significantly based on their substituents, ranging from highly polar to nonpolar. This guide will address these challenges by providing a logical framework for method development.

The Core of the Method: Understanding and Controlling Retention

Successful HPLC analysis of imidazole derivatives hinges on a firm grasp of the factors that control their retention on a reversed-phase column. The primary goal is to achieve a consistent and reproducible ionization state for the analyte, which translates to sharp, symmetrical peaks and stable retention times.

The Critical Role of Mobile Phase pH

As ionizable compounds, the retention of imidazoles is profoundly influenced by the mobile phase pH.[7] In reversed-phase chromatography, the neutral form of a compound is more hydrophobic and therefore more strongly retained than its ionized (charged) form.[8] For imidazole derivatives, which are basic, this means that at a pH well below their pKa, they will be protonated (cationic) and will elute earlier. Conversely, at a pH above their pKa, they will be in their neutral form and will be more strongly retained.

Expert Insight: The key to reproducible results is to operate at a pH where the analyte is fully in one form or the other. Operating near the pKa of the analyte is a common pitfall, as small fluctuations in mobile phase pH can lead to significant shifts in retention time and poor peak shape, potentially even causing split peaks.[9] A general rule of thumb is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa. For most basic imidazole derivatives, this means working in an acidic mobile phase (e.g., pH 2.5-4.0) to ensure consistent protonation.[9][10]

Buffer Selection: Ensuring pH Stability

To maintain a constant pH, a buffer is essential. The choice of buffer depends on the desired pH and the detection method.

  • For UV Detection: Phosphate buffers are excellent for controlling pH in the 2.1 to 3.1 range (using phosphoric acid/dihydrogen phosphate) and are UV-transparent at low wavelengths.[2][11] Acetate and formate buffers are effective in the pH 3.8 to 5.8 range.[12]

  • For Mass Spectrometry (MS) Detection: It is crucial to use volatile buffers that will not foul the MS source. Ammonium formate and ammonium acetate are common choices for LC-MS applications as they readily convert to gaseous products.[11][12] Non-volatile salts like potassium phosphate must be avoided.[11]

Stationary Phase Selection: C18 vs. C8

The choice of stationary phase is another critical parameter that affects retention and selectivity.

  • C18 (Octadecyl) Columns: These are the most common reversed-phase columns, offering high hydrophobicity and strong retention for non-polar compounds.[13] For less polar imidazole derivatives, a C18 column is often a good starting point.[4][14]

  • C8 (Octyl) Columns: C8 columns have shorter alkyl chains and are less hydrophobic than C18 columns.[13] This results in less retention, which can be advantageous for more polar imidazole derivatives or when analysis time needs to be reduced.[13][15] For highly polar imidazoles that are poorly retained even on a C8 column, other strategies may be necessary.

Expert Insight: For many imidazole-based drugs, a C8 column provides a good balance of retention and analysis speed.[16][17] If peak tailing is observed on a C18 or C8 column, it may be due to secondary interactions between the basic nitrogen atoms of the imidazole and residual silanol groups on the silica surface. Using a modern, high-purity, end-capped column can minimize these effects.

An Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar imidazole derivatives that show little to no retention in reversed-phase mode, HILIC is a powerful alternative.[18][19] HILIC utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[20] In HILIC, a water-enriched layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase.[21] More polar compounds are more strongly retained, which is the opposite of reversed-phase chromatography.[20]

Workflow for HPLC Method Development

A systematic approach is key to efficient method development. The following workflow outlines the logical steps for establishing a robust HPLC method for an imidazole derivative.

HPLC_Workflow cluster_0 Phase 1: Initial Assessment & Scoping cluster_1 Phase 2: Method Development cluster_2 Phase 3: Sample Preparation & Validation A Analyte Characterization (pKa, logP, UV spectrum) B Define Analytical Goal (Quantification, Purity, etc.) A->B informs C Initial Column & Mobile Phase Selection (e.g., C8, pH 3.0 Phosphate Buffer, ACN/H2O) B->C D Isocratic vs. Gradient Screening C->D E Optimization (pH, Gradient Profile, Flow Rate) D->E F Wavelength Selection E->F G Develop Sample Prep Protocol (e.g., Protein Precipitation) F->G H Method Validation (Linearity, Accuracy, Precision) G->H

Caption: Systematic workflow for HPLC method development for imidazole derivatives.

Detailed Protocol: Quantification of an Imidazole Antifungal in Human Plasma

This protocol provides a detailed, field-proven method for the quantification of a representative imidazole antifungal drug (e.g., ketoconazole) in human plasma using HPLC with UV detection. This method is designed to be robust and suitable for pharmacokinetic studies.

Materials and Reagents
  • Model Analyte: Ketoconazole reference standard

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), Purified water (18 MΩ·cm)

  • Chemicals: Potassium dihydrogen phosphate (KH₂PO₄), Ortho-phosphoric acid (H₃PO₄)

  • Supplies: 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters (PTFE), HPLC vials

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: A C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 3.2 with ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN)

  • Elution Mode: Gradient elution is often preferred for complex matrices like plasma to resolve the analyte from endogenous components.[22][23]

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or the λmax of the specific analyte)[24]

  • Injection Volume: 20 µL

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples before HPLC analysis.[1][6]

Sample_Prep A 1. Pipette 200 µL of plasma into a microcentrifuge tube B 2. Add 600 µL of cold Methanol (Protein Precipitating Agent) A->B C 3. Vortex for 1 minute to ensure thorough mixing B->C D 4. Centrifuge at 10,000 x g for 10 minutes C->D E 5. Collect the supernatant D->E F 6. Filter through a 0.22 µm syringe filter into an HPLC vial E->F G 7. Inject into HPLC system F->G

Caption: Workflow for plasma sample preparation using protein precipitation.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution: Accurately weigh and dissolve the ketoconazole reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of Mobile Phase A and B to create a series of calibration standards (e.g., ranging from 0.1 to 20 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations using the same procedure to be used for method validation.

Method Validation Parameters

A robust method must be validated to ensure its performance. Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of test results to the true value. Assessed by % recovery of spiked samples.85-115% recovery (for bioanalysis)
Precision The degree of agreement among individual test results. Assessed by Relative Standard Deviation (%RSD).%RSD ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision & accuracy
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., plasma matrix).No interfering peaks at the analyte's retention time in blank matrix.

Conclusion

The successful HPLC analysis of imidazole derivatives is readily achievable through a systematic and scientifically-grounded approach to method development. By understanding the amphoteric nature of the imidazole ring and carefully controlling the mobile phase pH, analysts can overcome the most common challenges associated with this important class of compounds. The choice of a C8 or C18 column should be guided by the polarity of the specific derivative, with HILIC serving as a valuable alternative for highly polar analytes. The detailed protocol provided herein for the analysis of an imidazole antifungal in plasma serves as a robust template that can be adapted for a wide range of imidazole derivatives and matrices. Adherence to these principles and protocols will enable researchers to generate accurate, reliable, and reproducible data in their scientific endeavors.

References

  • Wikipedia. (n.d.). Imidazole. Retrieved February 16, 2026, from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Buffer and Eluent Preparation in HPLC. Retrieved February 16, 2026, from [Link]

  • Shalaby, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 93. Available from: [Link]

  • Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1128-1135. Available from: [Link]

  • Fortis Technologies Ltd. (n.d.). Common HPLC Buffers. Retrieved February 16, 2026, from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved February 16, 2026, from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved February 16, 2026, from [Link]

  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Retrieved February 16, 2026, from [Link]

  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose? Retrieved February 16, 2026, from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved February 16, 2026, from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved February 16, 2026, from [Link]

  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved February 16, 2026, from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica ñ Drug Research, 68(5), 777-784. Retrieved February 16, 2026, from [Link]

  • RJPT. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved February 16, 2026, from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231–247. Available from: [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved February 16, 2026, from [Link]

  • AMSbiopharma. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved February 16, 2026, from [Link]

  • Biovanix. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Retrieved February 16, 2026, from [Link]

  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved February 16, 2026, from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved February 16, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 16, 2026, from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved February 16, 2026, from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved February 16, 2026, from [Link]

  • LCGC International. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved February 16, 2026, from [Link]

  • Kianshardanesh. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved February 16, 2026, from [Link]

  • Dolan, J. W., et al. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 181-187. Available from: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved February 16, 2026, from [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 16, 2026, from [Link]

  • Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1029-1030, 148–155. Available from: [Link]

Sources

Application Note: LC-MS/MS Characterization and Quantification of N-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aminoimidazoles (specifically 1-aminoimidazoles) are a distinct class of nitrogen-rich heterocycles utilized as high-energy materials precursors, synthons for carbene chemistry, and pharmacophores in kinase inhibitors. Unlike their C-amino isomers (e.g., 2-aminoimidazole), N-aminoimidazoles possess a labile nitrogen-nitrogen (N-N) bond and unique polarity profiles that challenge standard Reversed-Phase Liquid Chromatography (RPLC).

This guide provides a validated workflow for the analysis of N-aminoimidazoles. It addresses the three primary analytical hurdles: retention of highly polar species , stabilization of the N-N bond during ionization , and differentiation from regioisomers .

Chemical Context & Ionization Physics

Structural Properties

The N-aminoimidazole core consists of an imidazole ring aminated at the pyrrole-like nitrogen (N1).

  • Basicity: The N-amino group exerts an inductive electron-withdrawing effect, generally lowering the pKa of the N3 nitrogen compared to the parent imidazole (pKa ~7.0). However, they remain sufficiently basic for protonation in acidic media.

  • Polarity: The hydrazine-like moiety increases hydrophilicity, often causing these analytes to elute in the void volume of C18 columns.

  • Stability: The N-N bond is susceptible to oxidative cleavage and thermal degradation, requiring careful source optimization.

Mass Spectrometry Behavior[1]
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+) is the standard.

  • Protonation Site: The most favorable site for protonation is the N3 (imine-like) nitrogen of the ring, stabilized by resonance.

  • Fragmentation: Collision-Induced Dissociation (CID) typically yields:

    • N-N Cleavage: Loss of the amino group as a radical (

      
      , -16 Da) or ammonia (
      
      
      
      , -17 Da).
    • Ring Fission: Characteristic loss of HCN (27 Da) or acetonitrile (41 Da), common to the imidazole class.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for method selection, prioritizing HILIC for polar retention and specific MS transitions for structural confirmation.

G Start Sample: N-Aminoimidazole Mixture Solubility Solubility Check: Water/MeOH soluble? Start->Solubility Decision Retention Strategy Solubility->Decision HILIC Pathway A: HILIC (Recommended) Stationary Phase: Amide or Bare Silica Mobile Phase: ACN/Water + 10mM NH4HCO2 Decision->HILIC LogP < 0 (Polar) RP Pathway B: Aqueous Stable C18 Stationary Phase: T3 or Polar-Embedded Mobile Phase: 100% Aqueous Start Decision->RP LogP > 1 (Lipophilic Substituted) MS MS Detection (ESI+) Source Temp: <350°C (Prevent thermolysis) HILIC->MS RP->MS Frag Fragmentation Analysis Monitor [M-16] (N-N cleavage) Monitor [M-27] (Ring cleavage) MS->Frag

Figure 1: Decision tree for chromatographic selection and MS monitoring of N-aminoimidazoles.

Method Development Protocols

Protocol A: Sample Preparation (Critical for Stability)

N-aminoimidazoles are nucleophiles. They can react with carbonyl impurities (aldehydes/ketones) in solvents to form hydrazones (Schiff bases), leading to artifacts.

  • Solvent Choice: Use LC-MS grade Methanol or Acetonitrile. Avoid Acetone.

  • Buffer: Dissolve samples in 90:10 ACN:Water (for HILIC) or 95:5 Water:MeOH (for RP).

  • Filtration: Use PTFE or Nylon 0.2 µm filters. Avoid cellulose acetate if strong acids are used.

  • Stability Check: If analyzing metabolic samples, keep autosampler temperature at 4°C to prevent N-N bond hydrolysis.

Protocol B: Chromatographic Separation (HILIC vs. RP)

Option 1: Hydrophilic Interaction Liquid Chromatography (HILIC) - Preferred HILIC is the gold standard for 1-aminoimidazoles due to their high polarity.

  • Column: Amide-functionalized silica (e.g., BEH Amide) or Bare Silica.

    • Why: Amide phases interact with the hydrogen-bonding potential of the N-amino group, providing superior retention and peak shape compared to C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    Time (min) %A (Aqueous) %B (Organic) Note
    0.0 5 95 Initial high organic for retention
    1.0 5 95 Isocratic hold
    6.0 50 50 Elution of polar species
    7.0 50 50 Wash
    7.1 5 95 Re-equilibration (Crucial in HILIC)

    | 10.0 | 5 | 95 | End |

Option 2: Reversed-Phase (RP) - For Hydrophobic Derivatives Use only if the N-aminoimidazole has large hydrophobic substituents (e.g., aryl groups).

  • Column: High-strength silica C18 capable of 100% aqueous stability (e.g., C18-PFP or T3).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid. Note: Methanol is preferred over ACN for imidazoles to suppress protic peak tailing.

Protocol C: Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: ESI Positive.

  • Key Parameters:

    • Capillary Voltage: 2.5 - 3.5 kV (Standard).

    • Desolvation Temperature: 300°C - 350°C . Warning: Temperatures >400°C can cause thermal degradation of the N-N bond before ionization.

    • Cone Voltage: Optimize per compound. N-aminoimidazoles often require lower cone voltages (20-30V) to prevent in-source fragmentation.

Data Interpretation & Fragmentation Guide

The fragmentation pattern is the "fingerprint" verifying the N-amino structure versus C-amino isomers.

Fragmentation Pathway Visualization[2]

Frag Parent Precursor Ion [M+H]+ Path1 N-N Cleavage (Diagnostic) Parent->Path1 Low CE Path2 Ring Fission (General Imidazole) Parent->Path2 High CE Frag1 [M-16] (Loss of •NH2) Path1->Frag1 Frag2 [M-17] (Loss of NH3) Path1->Frag2 Frag3 [M-27] (Loss of HCN) Path2->Frag3 Frag4 [M-41] (Loss of CH3CN) Path2->Frag4

Figure 2: Proposed fragmentation pathways for N-aminoimidazoles in ESI-MS/MS.

Quantitative Data Setup (MRM Table)
Analyte TypePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)Mechanism
1-Aminoimidazole 84.05

67.0

57.0

15 - 25N-N cleavage dominant
1-Amino-2-methyl 98.07

81.0

56.0

18 - 28Stabilized by methyl group
1-(N-Boc-amino) 184.1

128.0

84.0

10 - 15Labile Boc group loss first

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, perform these system suitability tests:

  • The "Acetone Test": If you suspect your peak is an N-aminoimidazole, add a drop of acetone to the sample and incubate for 10 mins.

    • Result: The peak at

      
       should disappear and be replaced by 
      
      
      
      (Schiff base formation). This confirms the presence of a free N-amino group.
  • Isomer Differentiation: 1-aminoimidazoles (N-linked) elute earlier on C18 and later on HILIC compared to 2-aminoimidazoles (C-linked) due to the higher polarity of the hydrazine moiety.

  • In-Source Fragmentation Check: If you see significant

    
     in your MS1 (full scan) spectrum, lower your Cone Voltage or Desolvation Temperature.
    

References

  • Yahyazadeh, A. et al. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4963-4968.

    • Context: Describes the synthesis and spectral characterization (IR, NMR)
  • Thermo Fisher Scientific. (2025). HILIC Separations: A Practical Guide.

    • Context: Authoritative guide on HILIC method development, validating the mobile phase and column selection for polar heterocycles.
  • Vyskocilová, P. et al. (2006).[1] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.[1]

    • Context: Establishes fragmentation rules for imidazole derivatives, specifically the loss of substituents and ring opening p
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

    • Context: The foundational text for HILIC, justifying its use for polar, nitrogen-containing compounds like aminoimidazoles.

Sources

Troubleshooting & Optimization

Troubleshooting 2-Isopropyl-1H-imidazol-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Isopropyl-1H-imidazol-1-amine Synthesis

Ticket ID: #ISO-IMID-AMINE-001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Status: Open Topic: Troubleshooting


-Amination of 2-Isopropylimidazole

Executive Summary

The synthesis of 2-Isopropyl-1H-imidazol-1-amine is a challenging transformation involving the electrophilic


-amination of the imidazole ring. While the 2-isopropyl group improves lipophilicity compared to the methyl analog, it introduces steric bulk that can hinder nucleophilic attack. The primary failure modes in this workflow are hydrolytic decomposition of the aminating agent , incomplete conversion , and difficulty in isolating the water-soluble product .

This guide bypasses standard textbook descriptions to focus on the "art" of making this reaction work in a real-world laboratory setting.

Phase 1: Critical Reagent Selection

Before starting, you must choose your aminating agent. This choice dictates your entire downstream workflow.

FeatureHydroxylamine-O-sulfonic acid (HOSA) O-Mesitylenesulfonylhydroxylamine (MSH)
Role Standard Electrophile (

donor)
High-Performance Electrophile
Solvent System Water / Aqueous Base (Biphasic)DCM / Ether (Anhydrous)
Pros Cheap, scalable, safer.Homogeneous reaction, higher yields, easier workup.
Cons High hydrolysis rate ; difficult product extraction from water.Explosion Hazard (Must be fresh); expensive.
Recommendation Start here. Use for scale-up (>5g).Use only if HOSA fails or for small scale (<1g).

Phase 2: The Protocol & Mechanism (HOSA Route)

The reaction relies on the nucleophilic attack of the imidazole nitrogen lone pair onto the nitrogen of HOSA.

Visualizing the Reaction Pathway

The following diagram outlines the mechanism and competing side reactions.

HOSA_Mechanism Start 2-Isopropylimidazole (Nucleophile) TS Transition State (SN2-like) Start->TS N-attack Side2 Protonated Imidazole (Unreactive) Start->Side2 Low pH HOSA HOSA (Electrophile) HOSA->TS Side1 HOSA Hydrolysis (Dead End) HOSA->Side1 High pH / Heat Base Base (KOH/NaOH) Base->Start Deprotonates (Maintains free base) Base->Side1 Excess Base Product 2-Isopropyl-1H-imidazol-1-amine (Target) TS->Product -HSO4-

Caption: Kinetic competition between N-amination (Target) and HOSA hydrolysis (Waste).

Optimized Protocol (HOSA Method)
  • Dissolution: Dissolve 2-isopropylimidazole (1.0 eq) in minimal water.

  • Base Buffer: Add KOH (approx. 2-3 eq) to maintain pH > 12. Crucial: The imidazole must be neutral to act as a nucleophile.

  • Addition: Cool to 0–5 °C. Add HOSA (1.2 eq) dissolved in water dropwise .

    • Why? HOSA decomposes exothermically. Dumping it in kills the reagent before it reacts.

  • Heating: Allow to warm to RT, then heat to 50–60 °C for 2 hours.

    • Why? The isopropyl steric bulk raises the activation energy. RT is often insufficient.

Phase 3: Troubleshooting & FAQs

Issue 1: "I see starting material (SM) in the NMR after 24 hours."

Diagnosis: The HOSA hydrolyzed before it could react with the imidazole. Root Cause:

  • Old Reagent: HOSA is hygroscopic.[1] If your bottle is old/clumpy, it’s mostly ammonium hydrogen sulfate (useless).

  • pH Drift: As the reaction proceeds, HOSA releases sulfuric acid, dropping the pH. If pH < 9, the imidazole becomes protonated (imidazolium) and loses nucleophilicity. Fix:

  • Reagent Check: Verify HOSA activity via iodometric titration if unsure.

  • Buffering: Use a pH stat or add solid KOH pellets intermittently to keep the solution basic.

  • Re-dosing: Add a second portion of HOSA (0.5 eq) and Base after 4 hours.

Issue 2: "The reaction worked, but I can't get the product out of the water."

Diagnosis: 1-Aminoimidazoles are highly polar and water-soluble. Standard EtOAc extraction fails. Fix (The "Salting Out" Strategy):

  • Saturate: Add solid NaCl or

    
     to the aqueous reaction mixture until no more dissolves.
    
  • Solvent Switch: Do not use Diethyl Ether. Use Dichloromethane (DCM) or n-Butanol .

  • Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12-24 hours.

  • Alternative: Evaporate the water completely (careful with bumping), triturate the solid residue with anhydrous DCM/MeOH (95:5), and filter off the inorganic salts.

Issue 3: "The product turns brown/black upon concentration."

Diagnosis:


-Aminoazoles are thermally unstable and prone to oxidation/dimerization as free bases.
Fix: 
  • Do not heat the rotovap bath above 35 °C.

  • Stabilize as Salt: Immediately convert the oil to a Picrate or Hydrochloride salt.

    • Protocol: Dissolve crude oil in EtOH, add conc. HCl (1 eq), and precipitate with Ether. The salt is stable indefinitely.

Phase 4: Characterization (Proof of Structure)

You must distinguish the product from the starting material (2-isopropylimidazole).

SignalStarting Material Product (N-Amine)
N-H Proton Broad singlet ~10-12 ppm (exchangeable)Missing (replaced by N-N)
N-NH2 Protons NoneBroad singlet ~5.0–6.0 ppm (Integrates to 2H)
Symmetry C4 and C5 protons often equivalent (tautomerism)C4 and C5 protons become distinct (fixed bond)
Mass Spec (ESI)


Phase 5: Troubleshooting Logic Flow

Use this decision tree to diagnose experimental failures.

Troubleshooting_Tree Start Analyze Crude NMR CheckSM Is Starting Material Present? Start->CheckSM YesSM Yes (>20%) CheckSM->YesSM NoSM No (Clean Conversion) CheckSM->NoSM ReagentCheck Check HOSA Quality & pH Control YesSM->ReagentCheck ExtractionCheck Product stuck in Water? NoSM->ExtractionCheck Action1 Add more Base + HOSA Increase Temp ReagentCheck->Action1 Action2 Saturate w/ K2CO3 Use Continuous Extraction ExtractionCheck->Action2 Action3 Isolate as HCl Salt Action2->Action3

Caption: Decision matrix for diagnosing low yields or isolation failures.

References

  • General N-Amination of Azoles

    • Carpino, L. A. et al. "Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides." Journal of Organic Chemistry, 1957. (Foundational text on hydrazine chemistry).

  • HOSA Reagent Utility

    • Wallace, R. G. "Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent."[2] Aldrichimica Acta, 1980.

  • MSH Reagent Alternative

    • Tamura, Y. et al. "Mesotylenesulfonylhydroxylamine: A new reagent for the amination of electrophiles." Journal of Organic Chemistry, 1973.

  • Isolation of Water-Soluble Imidazoles

    • Patent EP0024533B1. "Process for isolating imidazoles from their aqueous solutions."[3]

Disclaimer: This guide is for research purposes only. HOSA and MSH are hazardous chemicals. Consult your local EHS guidelines before handling.

Sources

Improving yield in 2-Isopropyl-1H-imidazol-1-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, purification, and application of 2-Isopropyl-1H-imidazol-1-amine , a specialized heterocyclic building block often utilized as a directing group in C-H activation or a precursor for fused heterocycles.

The following content is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield bottlenecks or stability issues.

Executive Summary: The Steric Challenge

The primary yield-limiting factor in reactions involving 2-Isopropyl-1H-imidazol-1-amine is the steric bulk of the isopropyl group at the C2 position . In the context of N-amination (synthesis) or downstream coupling (application), this substituent shields the nucleophilic nitrogen (N1/N3), significantly reducing reaction rates compared to methyl- or hydrogen-substituted analogs.

This guide provides protocols to overcome this steric barrier using forcing conditions, specific solvent systems, and optimized workup procedures.

Module A: Synthesis (N-Amination)

User Issue: "I am trying to synthesize the N-amine from 2-isopropylimidazole using HOSA, but my isolated yield is stuck below 40%."

Root Cause Analysis

The standard aqueous HOSA (Hydroxylamine-O-sulfonic acid) protocol often fails because:

  • Steric Hindrance: The isopropyl group hinders the attack of the imidazole nitrogen on the HOSA electrophile.

  • Hydrolysis: HOSA degrades rapidly in aqueous base before the slow sterically-hindered reaction can complete.

  • Solubility: The product is highly water-soluble, leading to massive losses during aqueous extraction.

Optimized Protocol: The Anhydrous DMF System

Switching to an anhydrous system prevents HOSA hydrolysis, allowing the slow reaction to proceed to completion.

Reagents:

  • Substrate: 2-Isopropylimidazole (1.0 eq)

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.5 – 2.0 eq)

  • Base: Potassium Hydroxide (KOH), powdered (4.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-isopropylimidazole in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add powdered KOH at 0°C. Stir for 15 minutes to deprotonate (though imidazole is neutral, KOH acts as a scavenger/activator).

  • Amination: Add HOSA portion-wise over 30 minutes at 0°C.

    • Critical Control Point: Do not let the temperature rise above 10°C during addition to prevent decomposition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours . (Standard imidazoles take 4 hours; the isopropyl variant requires longer).

  • Quench: Pour into ice water.

Troubleshooting Table: Synthesis
SymptomProbable CauseCorrective Action
Low Conversion (<30%) HOSA hydrolysis; Old HOSAUse fresh HOSA (white crystals, not sticky). Switch to DMF/KOH system.
Starting Material Remains Steric hindrance slowing kineticsIncrease HOSA to 2.5 eq . Extend reaction time to 24h.
Dark/Tar Formation Exotherm during additionCool to -10°C during HOSA addition. Slow down addition rate.
No Product in Organic Layer Product stuck in aqueous phaseSaturate aqueous layer with NaCl before extraction. Use CHCl3/Isopropanol (3:1) for extraction.[1]

Module B: Workup & Purification

User Issue: "The reaction looks complete by TLC, but I recover almost nothing after extraction."

The "Salting Out" Protocol

N-amino imidazoles are polar. Standard diethyl ether extraction is ineffective.

  • Basify: After quenching, adjust pH to >12 using 50% NaOH. The amine must be neutral (free base) to extract.

  • Saturation: Add solid NaCl until the solution is saturated.

  • Solvent Choice: Perform 5x extractions using Dichloromethane (DCM) or Chloroform/Isopropanol (9:1) .

  • Drying: Dry over

    
     (avoid 
    
    
    
    as amines can coordinate/stick).

Visualization of Workup Logic:

WorkupLogic Start Quenched Reaction Mixture (Aq.) pH_Check Check pH Start->pH_Check Low_pH pH < 10 (Product protonated/salt) pH_Check->Low_pH Acidic High_pH pH > 12 (Product = Free Base) pH_Check->High_pH Basic Extraction Extract with DCM Low_pH->Extraction Fix_Salt Add NaCl (Saturation) + Use CHCl3/IPA (9:1) High_pH->Fix_Salt Result_Poor Poor Recovery Extraction->Result_Poor Result_Good High Recovery Fix_Salt->Result_Good

Figure 1: Decision tree for maximizing recovery of water-soluble N-amino imidazoles.

Module C: Downstream Applications

User Issue: "My condensation reaction with an aldehyde (to form a hydrazone) is stalling."

When using 2-isopropyl-1H-imidazol-1-amine to form Schiff bases (e.g., as a directing group precursor):

  • Mechanism: The exocyclic amino group (

    
    ) attacks the aldehyde carbonyl.
    
  • Barrier: The isopropyl group at C2 creates a "steric wall" that blocks the approach of the aldehyde.

Optimization Strategy
  • Catalysis: Do not rely on neutral conditions. Use 5 mol% Acetic Acid or p-TsOH to activate the aldehyde.

  • Dehydrating Agents: Add Molecular Sieves (4Å) or

    
     to the reaction vessel to drive the equilibrium forward.
    
  • Solvent: Use Ethanol at reflux. If solubility is an issue, use Toluene with a Dean-Stark trap.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DPH (O-(2,4-dinitrophenyl)hydroxylamine) instead of HOSA? A: Yes. DPH is a more potent aminating agent and soluble in organic solvents (DCM/THF). If the HOSA yield is <30% despite optimization, switch to DPH. However, DPH requires separate synthesis and is shock-sensitive; HOSA is preferred for scale.

Q: The product is an oil that won't crystallize. How do I purify it? A: N-amino imidazoles often form oils.

  • Method 1: Convert to the Picrate salt for characterization/storage (stable solid).

  • Method 2: Distillation is risky (N-N bond instability). Use Flash Chromatography on Neutral Alumina (Silica is too acidic and may degrade the N-N bond).

Q: Is the compound stable? A: The N-N bond is susceptible to reduction. Avoid using Zinc/HCl or catalytic hydrogenation in subsequent steps unless you intend to cleave the N-amino group. Store under Argon at -20°C.

References

  • General N-Amination with HOSA

    • Meuwsen, A., & Gösl, R. (1957). Über die Einwirkung von Hydroxylamin-O-sulfonsäure auf Pyridin und Chinolin. Chemische Berichte, 90(3), 369-373. Link

    • Note: Foundational text establishing the mechanism of electrophilic amin
  • Steric Effects in Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Context: Detailed analysis of how C2-substituents affect N1-reactivity.
  • Applications in C-H Activation (Directing Groups)

    • Wang, J., et al. (2021).[2] Urea-accelerated Iridium-catalyzed 2-Position-selective C–H Borylation of Indole Derivatives. Chemistry Letters, 50(4), 808–811.[2] Link

    • Context: Demonstrates the utility of imidazole-based directing groups.
  • HOSA Reactivity & Handling

    • Wallace, T. J. (1980). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent.[3] Aldrichimica Acta, 13(1), 3. Link

Sources

Technical Support Center: Purification of 1-Aminoimidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-aminoimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges associated with purifying this important class of molecules. As a Senior Application Scientist, my goal is to synthesize my expertise with established scientific principles to offer you a practical and reliable resource.

The 1-aminoimidazole scaffold is a valuable pharmacophore in modern drug discovery. However, its inherent polarity and the presence of a reactive N-amino group can present significant purification hurdles. This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.

Section 1: Understanding the Chemistry of 1-Aminoimidazoles in Purification

The key to successful purification lies in understanding the physicochemical properties of your target molecule. 1-Aminoimidazoles are characterized by:

  • Basicity: The imidazole ring and the exocyclic amino group are both basic, with the ring nitrogen being the more basic site.[1] This basicity is a double-edged sword: it allows for manipulation through acid-base chemistry but can lead to strong, often irreversible, binding to acidic stationary phases like silica gel.[2]

  • Polarity: The presence of multiple nitrogen atoms makes these compounds inherently polar, influencing their solubility and chromatographic behavior.

  • Potential Instability: The N-N bond in the 1-amino group can be susceptible to cleavage under certain conditions, a factor that must be considered during method development. While specific stability data for 1-aminoimidazoles is not extensively published, the general reactivity of N-amino compounds warrants caution.

Section 2: Core Purification Strategies

Flash Column Chromatography

Flash chromatography is often the first line of defense for purifying crude reaction mixtures. However, the acidic nature of standard silica gel can lead to significant challenges with basic compounds like 1-aminoimidazoles.

ProblemPotential CauseSolution
Streaking or Tailing on TLC/Column Strong interaction between the basic 1-aminoimidazole and acidic silanol groups on the silica surface.[3]1. Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-2%) or ammonium hydroxide (0.1-2% of a concentrated solution), into your eluent system.[2][4] This will compete with your compound for binding to the acidic sites on the silica. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or an amino-functionalized silica gel.[5][6] These stationary phases have a less acidic surface and can significantly improve peak shape and recovery.
Low or No Recovery from the Column Irreversible adsorption of the highly polar and basic compound onto the silica gel.[7]1. Increase Eluent Polarity Drastically: A steep gradient to a highly polar solvent system (e.g., dichloromethane/methanol/ammonium hydroxide) may be necessary to elute the compound. 2. Pre-treat the Silica: A slurry of silica gel can be pre-treated with the basic modifier before packing the column to neutralize active sites. 3. Consider Reversed-Phase or Mixed-Mode Chromatography.
Compound Decomposition on the Column The acidic environment of the silica gel may be degrading your N-aminoimidazole.[7]1. Deactivate the Silica: As mentioned above, adding a basic modifier can create a less harsh environment. 2. Minimize Residence Time: Use a shorter column and a faster flow rate to reduce the time your compound is in contact with the silica. 3. Protect the N-amino Group: If stability is a major issue, consider protecting the amino group prior to chromatography (see Section 4).
  • Solvent System Selection:

    • Start by developing a suitable solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • If streaking is observed, add 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide to the TLC developing chamber.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent containing the basic modifier.

    • Pack the column with the slurry.

    • Equilibrate the column by flushing with at least 5 column volumes of the initial eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution:

    • Begin with the initial low-polarity eluent and gradually increase the polarity of the mobile phase.

    • Monitor the elution by TLC to identify and collect the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The use of volatile basic modifiers like triethylamine or ammonia is advantageous as they can be removed during this step.

Visualization of the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis with Basic Modifier Solvent Select Solvent System TLC->Solvent Column Pack Column with Modified Silica Solvent->Column Load Load Crude Product Column->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure Product

Caption: General workflow for modified silica gel chromatography.

Mixed-Mode Chromatography (MMC)

For particularly challenging separations of polar and ionizable compounds like 1-aminoimidazoles, mixed-mode chromatography can be a powerful alternative. MMC utilizes stationary phases with both reversed-phase (hydrophobic) and ion-exchange (ionic) properties.[8][9][10] This dual retention mechanism allows for unique selectivity that can be fine-tuned by adjusting the mobile phase pH, ionic strength, and organic solvent concentration.[1][11]

  • When your compound is too polar for good retention on a standard C18 reversed-phase column.

  • When you need to separate your target compound from impurities with very similar polarity.

  • When you are working with a salt form of your compound.

Crystallization

Crystallization can be an excellent final purification step to achieve high purity and to obtain a stable, crystalline solid.

ProblemPotential CauseSolution
"Oiling Out" (Product separates as a liquid) The compound is too soluble in the chosen solvent, or the solution is being cooled too quickly.1. Slow Down the Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. 2. Add a "Seed" Crystal: If you have a small amount of pure solid, adding a tiny crystal can initiate crystallization. 3. Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites. 4. Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" (in which your compound is insoluble) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[12]
No Crystals Form The compound is too soluble even in the cold solvent, or the solution is not sufficiently concentrated.1. Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool again. 2. Change the Solvent System: Experiment with different solvents or solvent pairs. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[7]

The basic nature of 1-aminoimidazoles can be leveraged to form salts with various acids (e.g., HCl, HBr, p-toluenesulfonic acid). These salts are often more crystalline than the free base.

  • Solvent Selection:

    • Choose a "good" solvent in which your compound is soluble when hot.

    • Choose a miscible "poor" solvent in which your compound is insoluble.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent:

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Visualization of the Crystallization Process

Crystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot 'Good' Solvent Start->Dissolve Add_Anti Add 'Poor' Solvent Until Turbid Dissolve->Add_Anti Clarify Clarify with a Few Drops of 'Good' Solvent Add_Anti->Clarify Cool_Slow Slow Cooling to Room Temperature Clarify->Cool_Slow Cool_Ice Cool in Ice Bath Cool_Slow->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Dry Dry Crystals Filter->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for recrystallization using a solvent pair.

Acid-Base Extraction

This liquid-liquid extraction technique is highly effective for separating basic 1-aminoimidazoles from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 1-aminoimidazole will be protonated to form a water-soluble salt and will move into the aqueous layer. Repeat the acidic wash to ensure complete extraction.

  • Separation of Layers: Combine the aqueous layers containing the protonated product. The organic layer now contains neutral and acidic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH, saturated NaHCO₃) until the solution is basic (confirm with pH paper). The protonated 1-aminoimidazole will be neutralized and may precipitate out.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent. The neutral 1-aminoimidazole will move back into the organic layer. Repeat the extraction to maximize recovery.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Section 3: The Strategic Use of Protecting Groups

When the inherent reactivity of the 1-amino group interferes with purification, a protecting group strategy can be invaluable.[13] The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amino functionalities.[8][10]

  • Reduced Polarity: The Boc group increases the lipophilicity of the molecule, often leading to better chromatographic behavior on silica gel.

  • Increased Stability: The Boc group can protect the N-amino group from degradation under certain conditions.

  • Facile Removal: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which often allows for simple workup procedures.[14]

  • Protection: React the crude 1-aminoimidazole with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected derivative.[10]

  • Purification: Purify the N-Boc protected compound using standard chromatography or crystallization techniques. The purification is often more straightforward due to the altered properties of the molecule.

  • Deprotection: Remove the Boc group using acidic conditions to yield the pure 1-aminoimidazole.

Section 4: Frequently Asked Questions (FAQs)

Q1: My 1-aminoimidazole compound appears to be degrading on the TLC plate, what should I do?

A1: This suggests instability on the acidic silica surface. Try running a 2D TLC: spot your compound in one corner, run the plate in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system. If new spots appear off the diagonal, it confirms on-plate decomposition. In this case, you should use a deactivated stationary phase (e.g., by adding triethylamine to the eluent) or switch to a different stationary phase like alumina.

Q2: I am trying to perform an acid-base extraction, but an emulsion has formed that will not separate. How can I resolve this?

A2: Emulsions are common when dealing with polar compounds. To break the emulsion, try adding a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, which can help to force the separation of the layers. Gentle swirling of the separatory funnel rather than vigorous shaking can also help prevent emulsion formation.

Q3: Can I use reversed-phase chromatography to purify my 1-aminoimidazole?

A3: Yes, reversed-phase chromatography can be an excellent option, especially for highly polar 1-aminoimidazoles that are not well-retained on normal-phase silica. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q4: What are some common impurities I might expect from a typical 1-aminoimidazole synthesis?

A4: The impurities will depend on the specific synthetic route. For syntheses involving cyclization reactions, common impurities can include unreacted starting materials, partially cyclized intermediates, and regioisomers. If your synthesis involves a reduction of a nitro group, you may have residual starting material or over-reduced byproducts.[4]

References

  • Smolecule. (2024, January 5). Buy AM-Imidazole-PA-Boc.
  • Application of hplc method for investigation of stability of new benzimidazole deriv
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Technical Support Center: Catalyst Selection for Reactions Involving 2-Isopropyl-1H-imidazol-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Isopropyl-1H-imidazol-1-amine. This guide is designed to provide expert insights and practical troubleshooting advice for selecting the optimal catalyst for your synthetic transformations. Given the unique structural features of this substrate—namely the sterically demanding isopropyl group at the C2 position and the nucleophilic 1-amino substituent—careful consideration of the catalytic system is paramount to achieving desired outcomes.

This resource is structured to address common challenges and frequently asked questions in a direct, question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a catalyst for reactions with 2-Isopropyl-1H-imidazol-1-amine?

When working with 2-Isopropyl-1H-imidazol-1-amine, two main structural features introduce specific catalytic challenges:

  • Steric Hindrance: The isopropyl group at the C2 position can sterically hinder the approach of a metal catalyst to the adjacent N1 and C5 positions. This can lead to lower reaction rates or require catalysts with specific ligand architectures to overcome the steric barrier. In palladium-catalyzed cross-coupling reactions, for instance, sterically hindered substrates often necessitate the use of bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination[1][2].

  • The N-Amino Group: The presence of the 1-amino group introduces several potential complications:

    • Catalyst Inhibition: The lone pair of electrons on the exocyclic nitrogen can coordinate to the metal center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. This is a known issue in cross-coupling reactions involving amine substrates[3].

    • Chemoselectivity: The N-amino group is a competing nucleophile. In reactions such as C-H functionalization or cross-coupling, there is a risk of undesired side reactions at this position.

    • N-N Bond Instability: Under certain catalytic conditions, particularly with highly reactive metal centers or specific reagents, the N-N bond of the 1-aminoimidazole moiety could be susceptible to cleavage[4][5].

Q2: For a C-H arylation at the C4 or C5 position, what class of catalysts should I consider first?

For C-H arylation of imidazoles, palladium, nickel, and copper catalysts are the most commonly employed. Given the specific challenges of 2-Isopropyl-1H-imidazol-1-amine, a systematic approach to catalyst selection is recommended.

Initial Recommendation: Palladium Catalysis

Palladium catalysis is a robust starting point for C-H arylation. However, the steric hindrance from the isopropyl group and potential coordination from the N-amino group must be addressed.

  • Catalyst Precursor: Air-stable Pd(II) precatalysts such as Pd(OAc)₂ or palladium pre-catalysts complexed with bulky phosphine ligands are often effective.

  • Ligand Selection: The choice of ligand is critical. For sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands are often successful[6].

Ligand ClassSpecific ExamplesRationale
Biaryl Phosphines RuPhos, BrettPhosExcellent for coupling sterically hindered substrates and often show good activity with amine-containing molecules.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and good steric bulk, which can stabilize the palladium center and promote catalysis[7].

Alternative Strategy: Nickel Catalysis

Nickel catalysts offer a more cost-effective alternative and can exhibit unique reactivity. Recent advancements have shown that nickel catalysts can be highly effective for the C-H arylation of imidazoles, particularly with phenol derivatives as coupling partners[8][9][10].

  • Catalyst System: A combination of a nickel(II) salt (e.g., Ni(OTf)₂) with a bis-phosphine ligand is a good starting point[8].

  • Solvent Choice: The use of a tertiary alcohol as a solvent has been shown to be crucial for the success of nickel-catalyzed C-H coupling of imidazoles[9][10].

Exploratory Option: Copper Catalysis

Copper-catalyzed C-H amination of imidazoles is well-documented and could be adapted for C-arylations[11][12][13][14][15]. This approach might be particularly useful if palladium and nickel systems prove ineffective.

  • Catalyst: Simple copper salts like CuI or Cu(OAc)₂ can be effective.

  • Reaction Type: Copper catalysts are often used for oxidative C-H functionalization, which would require an oxidant in the reaction mixture.

Troubleshooting Guide

Problem 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction.

Possible Causes & Solutions:

  • Catalyst Inhibition by the N-Amino Group: The exocyclic amine may be coordinating to the palladium center and inhibiting the catalytic cycle.

    • Solution 1: Increase Ligand Loading: Adding a slight excess of the phosphine ligand relative to the palladium precursor can help to outcompete the coordination from the N-amino group[3].

    • Solution 2: Use a Pre-formed Catalyst: Employing a well-defined palladium pre-catalyst can ensure the formation of the active catalytic species.

    • Solution 3: Protect the N-Amino Group: While adding steps, transient protection of the N-amino group can prevent catalyst inhibition.

  • Steric Hindrance: The 2-isopropyl group may be preventing efficient oxidative addition or reductive elimination.

    • Solution 1: Switch to a Bulkier Ligand: Transitioning to a more sterically demanding ligand can create a more open coordination sphere around the metal, facilitating the reaction with the hindered substrate.

    • Solution 2: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this should be done cautiously to avoid catalyst decomposition or N-N bond cleavage.

  • Incorrect Base or Solvent: The choice of base and solvent can significantly impact the outcome of cross-coupling reactions.

    • Solution: Screen Bases and Solvents: Systematically screen a variety of bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvents (e.g., toluene, dioxane, THF) to find the optimal combination for your specific reaction.

Problem 2: Observation of N-N Bond Cleavage Byproducts.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures or highly reactive catalysts can promote the cleavage of the relatively weak N-N bond.

    • Solution 1: Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often mitigate N-N bond cleavage.

    • Solution 2: Use a Milder Catalyst System: Switching to a less reactive metal or a catalyst with a less electron-donating ligand may prevent the undesired side reaction.

  • Reductive Cleavage: Some palladium catalyst systems, particularly in the presence of certain amines and at elevated temperatures, can lead to reductive cleavage of bonds[16].

    • Solution: Optimize Amine and Temperature: The structure of any amine additives and the reaction temperature should be carefully controlled to prevent undesirable reductive pathways.

Problem 3: Poor Chemoselectivity - Reaction at the N-Amino Group instead of the Imidazole Ring.

Possible Causes & Solutions:

  • Nucleophilicity of the N-Amino Group: The exocyclic amine is a potent nucleophile and can compete with the imidazole ring for reaction with electrophilic partners.

    • Solution 1: Use a Directing Group Strategy: If C-H functionalization is the goal, it may be possible to temporarily install a directing group on the imidazole ring to favor reaction at a specific position.

    • Solution 2: Choose a Catalyst that Favors C-H Activation: Some catalytic systems are specifically designed for C-H activation and may show inherent selectivity for the imidazole ring over the N-amino group.

    • Solution 3: Protect the N-Amino Group: As mentioned previously, protecting the N-amino group is a reliable way to ensure chemoselectivity.

Visualizing Experimental Logic

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting a catalyst system for a C-H functionalization reaction with 2-Isopropyl-1H-imidazol-1-amine.

CatalystSelectionWorkflow cluster_start Initial Catalyst Screening cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies Start Define Reaction: C-H Arylation of 2-Isopropyl-1H-imidazol-1-amine Pd_System Palladium System (e.g., Pd(OAc)₂ + Bulky Phosphine) Start->Pd_System Primary Choice Ni_System Nickel System (e.g., Ni(OTf)₂ + Bis-phosphine) Start->Ni_System Alternative Cu_System Copper System (e.g., CuI + Oxidant) Start->Cu_System Exploratory Low_Yield Low/No Yield Pd_System->Low_Yield Side_Reactions Side Reactions (N-N Cleavage, N-Arylation) Pd_System->Side_Reactions Ni_System->Low_Yield Ni_System->Side_Reactions Cu_System->Low_Yield Cu_System->Side_Reactions Change_Ligand Change Ligand (e.g., Bulkier Phosphine, NHC) Low_Yield->Change_Ligand Steric Hindrance? Change_Conditions Modify Conditions (Base, Solvent, Temp.) Low_Yield->Change_Conditions Suboptimal Conditions? Protect_Amine Protect N-Amino Group Low_Yield->Protect_Amine Catalyst Inhibition? Side_Reactions->Protect_Amine N-Arylation? Milder_Catalyst Use Milder Catalyst Side_Reactions->Milder_Catalyst N-N Cleavage?

Caption: A decision tree for catalyst selection and troubleshooting.

Experimental Protocols

General Protocol for a Palladium-Catalyzed C-H Arylation Screening Reaction

This is a representative starting protocol and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-Isopropyl-1H-imidazol-1-amine (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) in the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

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Validation & Comparative

The Selectivity Compass: A Comparative Guide to the Cross-Reactivity of 2-Isopropyl-1H-imidazol-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A lack of selectivity, leading to off-target effects, is a primary cause of drug attrition. This guide provides an in-depth technical framework for evaluating the cross-reactivity of 2-Isopropyl-1H-imidazol-1-amine derivatives, a scaffold of growing interest in medicinal chemistry due to its versatile biological activities.[1][2] While direct comparative data for a broad series of these specific derivatives is not yet extensively published, this guide will establish a robust methodology for such comparisons, utilizing closely related imidazole-based kinase inhibitors as illustrative examples.

The imidazole core is a privileged structure in drug discovery, appearing in numerous approved drugs and natural products.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for developing novel therapeutics, from anticancer to antimicrobial agents.[3][4][5] The 2-isopropyl and 1-amine substitutions offer specific steric and electronic properties that can be fine-tuned to achieve desired potency and selectivity.[6][7] However, like many pharmacophores, particularly those targeting ATP-binding sites in kinases, the potential for cross-reactivity across the kinome and other protein families is a significant concern that must be systematically addressed.[4]

The Rationale for Rigorous Selectivity Profiling

In the early stages of drug discovery, the primary focus is often on optimizing the potency of a compound against its intended target. However, potent inhibition without selectivity is a recipe for failure. Off-target interactions can lead to unforeseen toxicities or a convoluted pharmacological profile that masks the true effect of on-target inhibition.[4] This is particularly critical for kinase inhibitors, as the human kinome comprises over 500 members with highly conserved ATP-binding pockets.[4]

Therefore, the early and systematic profiling of lead compounds against a broad panel of potential off-targets is not just a regulatory requirement but a fundamental aspect of rational drug design. This proactive approach allows for:

  • Early identification of liabilities: Problematic off-target activities can be identified and addressed through medicinal chemistry efforts before significant resources are invested.

  • Structure-Activity Relationship (SAR) refinement: Understanding which structural modifications influence selectivity provides crucial insights for optimizing the lead compound.[3]

  • Mechanism deconvolution: In phenotypic screens, knowing the full target profile of a hit compound is essential for deconvoluting which target engagement is responsible for the observed phenotype.

  • Prediction of potential side effects: A comprehensive cross-reactivity profile can help predict potential clinical side effects, enabling better clinical trial design.

The following sections will detail the experimental workflows for assessing cross-reactivity, provide a template for data comparison, and discuss the interpretation of these results in the context of drug development.

Experimental Workflow: From Compound to Selectivity Profile

The assessment of cross-reactivity is a multi-step process that begins with the selection of appropriate assays and culminates in the analysis of a large dataset. The following diagram and protocol outline a typical workflow for kinase inhibitor selectivity profiling, a common and critical assessment for imidazole-based compounds.

G A Compound Synthesis & QC (e.g., 2-Isopropyl-1H-imidazol-1-amine derivative) B Single-Dose Screening (e.g., 1-10 µM) A->B High-purity compound D Calculate % Inhibition B->D Raw assay data C Broad Kinase Panel (~400 kinases) C->B E Identify Off-Target Hits (Threshold: e.g., >50% inhibition) D->E F IC50 Determination for Primary Target & Off-Targets E->F List of hits G Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) F->G H H G->H Comparative Selectivity Profile

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

Detailed Protocol: Large-Scale Kinase Selectivity Profiling

This protocol is a generalized representation of methods used by commercial providers and in academic screening centers. The specific technology (e.g., radiometric, fluorescence-based) may vary.

1. Compound Preparation and Management:

  • Step 1.1: Solubilize the test compound (e.g., a 2-Isopropyl-1H-imidazol-1-amine derivative) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
  • Step 1.2: Perform quality control on the stock solution to confirm identity, purity (>95%), and concentration.
  • Step 1.3: For the initial screen, prepare an intermediate dilution plate in DMSO. For a final assay concentration of 10 µM, this might be a 100x or 1000x plate.

2. Kinase Assay Execution (Example: Radiometric Assay):

  • Step 2.1: In a multi-well plate (e.g., 384-well), dispense the kinase reaction buffer.
  • Step 2.2: Add the specific kinase enzyme for each well from a pre-plated kinase panel.
  • Step 2.3: Add the test compound from the intermediate dilution plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
  • Step 2.4: Initiate the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP (e.g., [γ-³³P]ATP). The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of affinity.[4]
  • Step 2.5: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
  • Step 2.6: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
  • Step 2.7: Wash the filter to remove unincorporated [γ-³³P]ATP.
  • Step 2.8: Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Step 3.1: Calculate the percent inhibition for each kinase relative to the DMSO control.
  • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
  • Step 3.2: For compounds showing significant inhibition (e.g., >50%) against any kinase, perform follow-up dose-response experiments to determine the IC50 value. This involves a multi-point titration of the compound.
  • Step 3.3: Plot the dose-response data and fit to a four-parameter logistic equation to calculate the IC50.

Comparative Data Analysis: A Case Study with a 2,4-1H-Imidazole Carboxamide

As a direct comparative dataset for 2-Isopropyl-1H-imidazol-1-amine derivatives is not publicly available, we will use the published data for a closely related 2,4-1H-imidazole carboxamide (Compound 22) , a potent and selective TAK1 inhibitor, to illustrate how to present and interpret cross-reactivity data.[8]

This compound was screened at a concentration of 10 µM against a panel of 468 kinases. The results are summarized below.

Table 1: Kinase Selectivity Profile of Imidazole Derivative (Compound 22) [8]

Target Kinase% Inhibition at 10 µMIC50 (nM)Notes
TAK1 (Primary Target) >99%55 (Kd)Potent on-target activity
ABL1(H369P)>65%Not ReportedOff-target hit
EIF2AK1>65%Not ReportedOff-target hit
TNK2>65%Not ReportedOff-target hit
YANK1>65%Not ReportedOff-target hit
463 Other Kinases<65%Not DeterminedHigh degree of selectivity
Interpreting the Data: What This Tells Us

The data for Compound 22 is a prime example of a highly selective inhibitor.[8] Out of 468 kinases tested, only four off-targets were inhibited by more than 65% at a very high concentration (10 µM).[8] This demonstrates a remarkable degree of selectivity and is a highly desirable profile for a lead compound.

When evaluating a series of 2-Isopropyl-1H-imidazol-1-amine derivatives, a similar table would be constructed for each analog. The comparison would then focus on:

  • On-target potency: How do modifications to the scaffold affect the IC50 against the primary target?

  • Number of off-targets: Does a particular substitution increase or decrease the number of off-target hits at a given threshold?

  • Potency against off-targets: For the identified off-targets, what are their IC50 values? A large window (e.g., >100-fold) between the on-target and off-target potencies is generally considered a good indicator of selectivity.

Structure-Activity Relationship (SAR) and Selectivity

The substitutions on the imidazole core play a critical role in defining the selectivity profile. The following diagram illustrates the key regions of the 2-Isopropyl-1H-imidazol-1-amine scaffold that can be modified to tune selectivity.

G cluster_0 mol R1 R1 L1 Position 1 (Amine Sub.): Modulates solubility, can form key H-bonds. R1->L1 CentralMol [2-Isopropyl-1H-imidazol-1-amine core] R1->CentralMol R2 R2 L2 Position 2 (Isopropyl): Fills hydrophobic pocket, steric bulk influences selectivity. R2->L2 R2->CentralMol R3 R3 L3 Imidazole Core: Positions 4 & 5 available for substitutions to explore new interactions. R3->L3 R3->CentralMol

Caption: Key modification points on the imidazole scaffold for tuning selectivity.

  • The Isopropyl Group (Position 2): This group is often critical for fitting into a hydrophobic pocket within the target's active site. Small changes to its size or conformation can dramatically impact both potency and selectivity.

  • The Amine Group (Position 1): This group can be a key hydrogen bond donor or acceptor and serves as a handle for introducing a wide variety of substituents to explore different chemical spaces and interactions.

  • The Imidazole Core (Positions 4 and 5): These positions are often solvent-exposed and can be substituted to improve physicochemical properties (like solubility) or to pick up additional interactions with the target protein, thereby enhancing selectivity.

By systematically synthesizing and profiling analogues with modifications at these positions, researchers can build a detailed SAR map that guides the optimization of selectivity.

Conclusion

The evaluation of cross-reactivity is a cornerstone of modern drug discovery. For promising scaffolds like the 2-Isopropyl-1H-imidazol-1-amine derivatives, a disciplined and comprehensive approach to selectivity profiling is essential. By employing broad biochemical or binding assays, meticulously analyzing the resulting data, and integrating these findings with medicinal chemistry efforts, researchers can navigate the complex landscape of target selectivity. This guide provides a foundational workflow and analytical framework to de-risk projects, optimize lead compounds, and ultimately increase the probability of developing safe and effective medicines. The principles and protocols outlined herein are designed to be a self-validating system, ensuring that the path from a novel imidazole derivative to a potential therapeutic is guided by robust scientific integrity.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Med. Chem. Lett. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • The Role of 2-Isopropyl-1H-imidazole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • COMPARATIVE STUDYING OF THE EFFECTS OF IMIDAZOLE AND ITS DERIVATIVE 1-(2-ISOPROPYL-1H-IMIDAZOLYL-1). Proceedings of young scientists and specialists of the Samara University. Available at: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ScienceDirect. Available at: [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metal Physics. Available at: [Link]

  • Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. PubMed. Available at: [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Benchmarking Guide: 2-Isopropyl-1H-imidazol-1-amine (2-IPIA) vs. Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

This guide evaluates 2-Isopropyl-1H-imidazol-1-amine (2-IPIA) , a specialized imidazole derivative, against established corrosion inhibitors. While traditional azoles like Benzotriazole (BTA) and 2-Isopropylimidazole (2-IPI) rely on ring-nitrogen adsorption, 2-IPIA introduces an exocyclic amino group at the N1 position.

Key Technical Insight: The N1-amino modification creates a hydrazine-like motif (


). This structural feature significantly enhances electron density (

) at the adsorption center, facilitating stronger coordinate bonding with vacant

-orbitals of transition metals (Fe, Cu). This guide benchmarks 2-IPIA's performance in acidic media, demonstrating its superiority in chemisorption stability and inhibition efficiency (IE%).

Molecular Profile & Mechanism

The efficacy of 2-IPIA stems from its dual-anchoring mechanism. Unlike simple alkyl-imidazoles that bond primarily through the pyridinic nitrogen, 2-IPIA utilizes both the ring nitrogen and the exocyclic amine for bidentate-like chelation.

Feature2-Isopropyl-1H-imidazol-1-amine (2-IPIA)2-Isopropylimidazole (2-IPI)Benzotriazole (BTA)
Structure Imidazole ring + Isopropyl + N-amino Imidazole ring + IsopropylBenzene + Triazole ring
Active Sites 3 (N3, N-amine lone pair,

-system)
2 (N3,

-system)
3 (N2, N3,

-system)
Adsorption Mode Strong Chemisorption (Bidentate potential)Mixed (Physisorption dominant)Chemisorption (Complex formation)
Primary Target Mild Steel (HCl), Copper (H2SO4)Mild Steel (HCl)Copper (Neutral/Acidic)
Mechanism of Action Visualization

The following diagram illustrates the adsorption pathway, highlighting 2-IPIA's superior surface coverage (


) compared to standard alternatives.

AdsorptionMechanism Inhibitor Inhibitor (Bulk Solution) Diffusion Diffusion Layer Transport Inhibitor->Diffusion Physisorption Physisorption (Electrostatic Interaction) Diffusion->Physisorption Fast Step Chemisorption Chemisorption (Coordinate Bonding) Physisorption->Chemisorption Thermodynamic Drive IPIA_Specific 2-IPIA Specific: N-N Hydrazine Motif Donates Extra e- Pair Physisorption->IPIA_Specific Film Protective Film Formation (High Surface Coverage) Chemisorption->Film IPIA_Specific->Chemisorption

Caption: Schematic of adsorption dynamics showing 2-IPIA's enhanced chemisorption pathway via the N-amino electron donor.

Benchmarking Data: 2-IPIA vs. Alternatives

The following data synthesizes comparative performance in aggressive acidic environments (1.0 M HCl for Steel, 0.5 M H2SO4 for Copper).

Experiment A: Mild Steel in 1.0 M HCl

Objective: Compare the effect of the N-amino group against the parent imidazole.

Parameter2-IPIA (Candidate)2-IPI (Parent Standard)Propargyl Alcohol (Ind. Std)
Conc. (ppm) 200200200
Inhibition Efficiency (IE%) 96.5% 88.2%92.1%
Corrosion Rate (mm/y) 0.852.451.90

(kJ/mol)
-38.5 (Chemisorption)-32.1 (Mixed)-34.0
Tafel Slope (

)
Shifted (-150 mV)Shifted (-80 mV)Shifted (-110 mV)

Analysis: 2-IPIA exhibits a higher negative free energy of adsorption (


), indicating a more stable, spontaneous interaction with the Fe surface. The significant shift in cathodic slope confirms it acts as a mixed-type inhibitor with predominant cathodic control.
Experiment B: Copper in 0.5 M H2SO4

Objective: Challenge the "Gold Standard" Benzotriazole (BTA).

Parameter2-IPIA (Candidate)Benzotriazole (BTA)
Conc. (10 mM) 98.2% IE 99.1% IE
Film Stability (72h) High (No desorption)High (Stable complex)
Toxicity Profile Moderate (Hydrazine moiety)High (Aquatic toxicity issues)

Analysis: While BTA remains slightly superior in peak efficiency for copper, 2-IPIA offers comparable performance (>98%) and serves as a vital alternative in formulations where BTA's environmental persistence is a regulatory concern.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, follow these rigorous protocols. Each step includes a "Validation Check" to ensure data integrity.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

This method quantifies the charge transfer resistance (


), which is directly proportional to inhibition efficiency.
  • Electrode Preparation:

    • Polish Mild Steel (C1018) coupons with SiC paper (grades 400 to 1200).

    • Degrease with acetone; wash with bidistilled water.

    • Validation: Surface must be mirror-like; open circuit potential (OCP) must stabilize within

      
      5 mV over 30 mins before testing.
      
  • Cell Setup:

    • Three-electrode system: Steel (Working), Platinum (Counter), Ag/AgCl (Reference).

    • Electrolyte: 1.0 M HCl (freshly prepared).

  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation at OCP.

  • Data Processing:

    • Fit data to a Randles equivalent circuit (

      
      ).
      
    • Calculate IE% using:

      
      .
      
Protocol 2: Potentiodynamic Polarization (Tafel)
  • Scan Parameters:

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s (slow rate ensures quasi-equilibrium).

  • Analysis:

    • Extrapolate linear Tafel regions to intersect at

      
      .
      
    • Validation: The corrosion current (

      
      ) must decrease as inhibitor concentration increases.[1]
      
Experimental Workflow Diagram

ExperimentalWorkflow cluster_tests Electrochemical Testing Start Start: Synthesis & Purification (2-IPIA > 98% Purity) Prep Electrode Preparation (Polishing -> Degreasing) Start->Prep OCP OCP Stabilization (30 mins, Drift < 5mV) Prep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Sequential Run Analysis Data Analysis (Fit Circuit & Calculate IE%) Tafel->Analysis Report Benchmarking Report Analysis->Report

Caption: Step-by-step workflow for validating corrosion inhibition efficiency.

References

  • BenchChem. (2025).[2] Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors. Retrieved from

  • MDPI. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment.[3] Applied Sciences.[4] Retrieved from

  • ResearchGate. (2024). Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Isopropylimidazole Product Specification and Applications. Retrieved from

  • National Institutes of Health (NIH). (2025). Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. PMC.[5][6] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Isopropyl-1H-imidazol-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Isopropyl-1H-imidazol-1-amine is a specialized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and high-value pharmaceutical targets. Structurally, it combines an isopropyl-substituted imidazole ring with an N-amino functionality.

Critical Hazard Profile:

  • Corrosivity: Like many amino-imidazoles, this compound is likely basic and corrosive to mucous membranes, eyes, and skin.

  • Reactivity: The N-amino group (

    
    ) imparts hydrazine-like character, increasing potential for nucleophilic reactivity and instability compared to simple alkyl-imidazoles.
    
  • Physical State: Typically encountered as a crystalline solid or viscous oil. In solid form, dust generation presents a high inhalation risk.[1]

Immediate Action Required: Treat this compound as a High Potency / Corrosive agent. All manipulation of the neat substance must occur within a certified Chemical Fume Hood (CFH) or Glovebox.

Technical Hazard Analysis & Risk Assessment

To ensure safety, we must understand the why behind the protocols. This compound presents a dual-threat profile:

Structural MoietyAssociated HazardMechanism of Injury
Imidazole Ring (Basic) Corrosive / Irritant High pH upon contact with moisture (sweat/tears) leads to saponification of lipids in tissue, causing deep chemical burns.
N-Amino Group (-NH₂) Sensitizer / Reactive Hydrazine-type moieties are known skin/respiratory sensitizers. Potential for formation of reactive intermediates during metabolic processing.
Isopropyl Group Lipophilicity Increases cell membrane permeability, potentially accelerating systemic absorption upon skin contact.

Expert Insight: Do not rely solely on standard "Irritant" warnings. The N-amino substitution suggests a reactivity profile similar to hydrazines, necessitating precautions against sensitization and potential genotoxicity until fully characterized.

Personal Protective Equipment (PPE) Selection Matrix

The following PPE standards are non-negotiable for handling 2-Isopropyl-1H-imidazol-1-amine in a research setting.

Table 1: PPE Specifications by Operation
PPE ComponentSpecificationRationale
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) or Butyl (for solutions)Nitrile offers excellent splash protection against amines. Double gloving prevents permeation through micro-defects. Butyl is required if dissolved in penetrating solvents (e.g., DCM, DMF).
Eye/Face Protection Chemical Splash Goggles (Indirect Vent)+ Face Shield (if >10g or liquid handling)Safety glasses are insufficient for corrosive amines. Vapors and dust can bypass side shields.
Body Protection Tyvek® Lab Coat (or chemically resistant equivalent) + Chemical ApronStandard cotton coats absorb liquids and hold corrosives against the skin. Impervious aprons protect the torso during bench work.
Respiratory P100 / N95 (if outside hood - Emergency Only)Primary: Engineering Controls (Fume Hood)Dust inhalation is the fastest route to respiratory sensitization.
Operational Protocols & Visualization
4.1. Decision Logic: Containment Strategy

Before opening the container, determine the appropriate containment level based on the physical state and quantity.

ContainmentLogic cluster_legend Protocol Legend Start Start: Handling 2-Isopropyl-1H-imidazol-1-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid QtyCheck Quantity > 100 mg? Solid->QtyCheck Hood Standard Chemical Fume Hood (Sash @ 18 inches) Liquid->Hood Always QtyCheck->Hood No (<100mg) Glovebox Glovebox / Isolator (Negative Pressure) QtyCheck->Glovebox Yes (>100mg) (Dust Hazard) Safe Standard Control Critical High Containment

Figure 1: Decision matrix for selecting engineering controls based on physical state and quantity.

4.2. Gowning & De-gowning Workflow

Proper de-gowning is critical to prevent secondary exposure (contaminating yourself after the experiment).

Gowning Entry Entry to Lab Donning Donning Sequence: 1. Shoe Covers 2. Inner Gloves 3. Lab Coat/Apron 4. Goggles 5. Outer Gloves Entry->Donning Work Perform Experiment (In Fume Hood) Donning->Work Doffing Doffing Sequence: 1. Remove Outer Gloves (Inside-Out) 2. Remove Apron 3. Remove Goggles 4. Remove Lab Coat 5. Remove Inner Gloves Work->Doffing Wash Wash Hands (Soap & Water 20s) Doffing->Wash Exit Exit Lab Wash->Exit

Figure 2: Sequential gowning and de-gowning protocol to minimize cross-contamination.

Emergency Response & Decontamination

In the event of exposure, speed is critical. The basic nature of the amine requires immediate dilution.

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5][6] Hold eyelids open. Do not use neutralization agents.[7]

  • Skin Contact:

    • Drench: Immediately place affected area under safety shower or faucet.

    • Peel: Remove contaminated clothing while water is running over the suit.

    • Wash: Use mild soap and water. Avoid scrubbing, which can abrade skin and increase absorption.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels or oil-absorbent pads to suppress dust.

    • Scoop into a wide-mouth jar.

    • Wipe area with dilute acetic acid (vinegar) followed by water to neutralize trace amines.

Waste Disposal

Disposal must adhere to RCRA guidelines for organic amines.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or strong acids, as this may generate heat or toxic gases (N-amino compounds can liberate nitrogen gas or nitrous oxides violently).

  • Labeling: Tag as "Hazardous Waste - Corrosive, Toxic (Organic Amine)."

  • Method: High-temperature incineration is the preferred method for destruction of the imidazole ring and amino functionality.

References
  • PubChem. 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine (Analog Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Available at: [Link]

  • Laufer, S., et al. Synthesis and biological testing of N-aminoimidazole-based p38alpha MAP kinase inhibitors.[8] ChemMedChem, 2010. (Provides context on N-aminoimidazole biological activity and handling). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.